molecular formula C12H10FNO B1309660 2-(4-Fluorophenoxy)aniline CAS No. 3169-71-9

2-(4-Fluorophenoxy)aniline

Cat. No.: B1309660
CAS No.: 3169-71-9
M. Wt: 203.21 g/mol
InChI Key: HTUQBFIJDVYEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUQBFIJDVYEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424517
Record name 2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3169-71-9
Record name 2-(4-fluorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Fluorophenoxy)aniline (CAS No. 3169-71-9). The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and discusses its relevance as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Core Chemical and Physical Properties

This compound is a diaryl ether derivative. The presence of a fluorine atom, an ether linkage, and a primary amine group defines its chemical reactivity and physical properties. The fluorine substitution can enhance metabolic stability and binding affinity in biological targets, making this scaffold valuable in drug discovery.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 3169-71-9[2]
Molecular Formula C₁₂H₁₀FNO[2][3]
Molecular Weight 203.21 g/mol [2]
Monoisotopic Mass 203.07465 Da[3]
Predicted XlogP 2.6[3]
Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information on the molecule's shape in the gas phase.

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺ 204.08193140.9[3]
[M+Na]⁺ 226.06387149.5[3]
[M-H]⁻ 202.06737146.3[3]
[M]⁺ 203.07410138.7[3]

Synthesis and Characterization

The primary route for synthesizing this compound is through the reduction of its corresponding nitro precursor, 1-(4-fluorophenoxy)-2-nitrobenzene.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1-(4-fluorophenoxy)- 2-nitrobenzene in THF C Stirring at 20-40°C for 2 hours A->C B SnCl₂·2H₂O Concentrated HCl B->C D Basification with 40% NaOH C->D Reaction Mixture E Filtration of inorganic salt D->E F Ethyl Acetate Extraction E->F G Drying over K₂CO₃ F->G H Silica Gel Column Chromatography (Toluene as eluent) G->H Crude Oil I This compound (75.9% Yield) H->I

Synthesis workflow for this compound.
Experimental Protocol: Synthesis

This protocol is based on a reported laboratory procedure for the synthesis of this compound.[4]

  • Reaction Setup: In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, condenser, dropping funnel, and thermometer, combine 510 mL of concentrated hydrochloric acid and 510 g (2.26 mol) of tin(II) chloride dihydrate. Stir the mixture at room temperature.

  • Addition of Starting Material: Prepare a solution of 120.0 g (0.51 mol) of 1-(4-fluorophenoxy)-2-nitrobenzene in 510 mL of tetrahydrofuran (THF). Add this solution dropwise to the reaction flask with vigorous stirring.

  • Temperature Control: The reaction is exothermic. Monitor the temperature and maintain it below 40°C by using a water bath for cooling as needed.

  • Reaction Completion: After the dropwise addition is complete, rinse the dropping funnel with 50 mL of THF and add it to the reaction mixture. Allow the reaction to proceed at 40°C for an additional 2 hours.

  • Work-up - Basification: Cool the reaction to room temperature and then further to 5°C in an ice-water bath. Carefully add 285 mL of a 40% aqueous sodium hydroxide solution dropwise to make the solution alkaline, ensuring the temperature is controlled.

  • Work-up - Extraction: Filter the precipitated inorganic salt by suction and wash the residue with 1 L of ethyl acetate. Separate the aqueous layer from the filtrate and extract it again with 500 mL of ethyl acetate.

  • Work-up - Drying: Combine all ethyl acetate layers, wash with 500 mL of water, and dry over anhydrous potassium carbonate.

  • Isolation of Crude Product: Remove the potassium carbonate by filtration and concentrate the solvent under reduced pressure to obtain the crude oil.

  • Purification: Purify the crude product by silica gel column chromatography using toluene as the developing solvent to yield the final compound, this compound.[4]

General Protocol: Spectroscopic Characterization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F in CDCl₃) Sample->NMR MS Mass Spectrometry (e.g., GC-MS for EI) Sample->MS IR FTIR Spectroscopy (KBr pellet or thin film) Sample->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions: N-H stretch (~3400 cm⁻¹) C-O-C stretch (~1250 cm⁻¹) C-F stretch (~1200 cm⁻¹) IR->IR_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

General workflow for spectroscopic analysis.

Application in Drug Discovery

Direct biological activity data for this compound is not extensively published. However, its core structure is a key component of numerous biologically active molecules, particularly in oncology. Anilino-based scaffolds, such as anilinoquinolines and anilinoquinazolines, are well-established as privileged structures for the inhibition of protein kinases.[5][6]

These kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are critical nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. Aberrant kinase activity is a hallmark of many cancers. The this compound moiety can be incorporated into larger molecules designed to fit into the ATP-binding pocket of these kinases, thereby blocking their function and inhibiting tumor growth.

G cluster_scaffold Chemical Scaffold cluster_inhibitor Kinase Inhibitor Synthesis cluster_target Biological Target cluster_pathway Cellular Signaling Pathway Scaffold This compound Inhibitor Anilinoquinazoline or Anilinoquinoline Derivative Scaffold->Inhibitor Used as a building block Target Protein Kinase (e.g., EGFR, VEGFR) Inhibitor->Target Inhibits ATP Binding Site Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Target->Downstream GrowthFactor Growth Factor Receptor EGFR / VEGFR GrowthFactor->Receptor Binds Receptor->Downstream Activates Outcome Cell Proliferation & Angiogenesis Downstream->Outcome Promotes

Role of the scaffold in kinase inhibitor drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on related aniline compounds, it should be handled with care in a well-ventilated area or fume hood.[7] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[8] Avoid inhalation of dust or vapors and contact with skin and eyes.[9] Compounds in this class may cause skin and eye irritation and can be harmful if swallowed or inhaled.[7]

References

2-(4-Fluorophenoxy)aniline CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 2-(4-Fluorophenoxy)aniline, tailored for researchers, scientists, and professionals in drug development. This document provides comprehensive data, including its chemical identity, synthesis protocols, and potential biological activities based on structurally related compounds.

Compound Identification

This compound is an aromatic amine and a derivative of diphenyl ether. Its chemical properties are summarized below.

PropertyValueReference
CAS Number 3169-71-9[1][2]
Molecular Formula C12H10FNO[1][3]
Molecular Weight 203.21 g/mol [1]
IUPAC Name This compound[3]
SMILES C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F[3]
InChI Key HTUQBFIJDVYEBA-UHFFFAOYSA-N[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, 1-(4-fluorophenoxy)-2-nitrobenzene. A common and effective method involves using tin(II) chloride dihydrate as the reducing agent.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reduction Reaction cluster_2 Step 3: Work-up and Neutralization cluster_3 Step 4: Extraction and Drying cluster_4 Step 5: Purification start Charge flask with: - Concentrated HCl - Tin(II) chloride dihydrate add_nitro Add solution of 1-(4-fluorophenoxy)-2-nitrobenzene in THF dropwise start->add_nitro Stir at RT control_temp Maintain temperature < 40°C (cool with water bath) add_nitro->control_temp post_react Post-react at 40°C for 2 hours control_temp->post_react cool_reaction Cool to 5°C (ice water bath) post_react->cool_reaction add_naoh Add 40% NaOH solution dropwise to make alkaline cool_reaction->add_naoh filter_salts Filter precipitated inorganic salts add_naoh->filter_salts wash_residue Wash residue with ethyl acetate filter_salts->wash_residue extract_aq Separate aqueous layer and extract with ethyl acetate wash_residue->extract_aq combine_organic Combine organic layers extract_aq->combine_organic wash_dry Wash with water and dry with potassium carbonate combine_organic->wash_dry remove_solvent Distill off solvent under reduced pressure wash_dry->remove_solvent chromatography Purify crude oil by silica gel column chromatography (Toluene as eluent) remove_solvent->chromatography end Obtain pure This compound chromatography->end

Caption: Workflow for the synthesis of this compound via nitro group reduction.

Detailed Synthesis Protocol

This protocol is based on a reported synthesis with a yield of 75.9%[4].

Materials and Reagents:

  • 1-(4-fluorophenoxy)-2-nitrobenzene

  • Concentrated hydrochloric acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Tetrahydrofuran (THF)

  • 40% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 2 L four-necked round bottom flask equipped with a stirrer, condenser, dropping funnel, and thermometer, add 510 mL of concentrated HCl and 510 g (2.26 mol) of tin(II) chloride dihydrate. Stir the mixture at room temperature.

  • Addition of Nitro Compound: Prepare a solution of 120.0 g (0.51 mol) of 1-(4-fluorophenoxy)-2-nitrobenzene in 510 mL of THF. Add this solution dropwise to the reaction flask with vigorous stirring.

  • Temperature Control: The reaction is exothermic. Monitor the temperature and maintain it below 40°C by cooling the flask in a water bath as needed.

  • Reaction Completion: After the dropwise addition is complete, wash the dropping funnel with 50 mL of THF and add it to the reaction mixture. Allow the reaction to proceed at 40°C for an additional 2 hours.

  • Work-up: Cool the reaction solution to room temperature. Transfer it to a 3 L flask and cool to 5°C using an ice water bath.

  • Neutralization: Carefully add 285 mL of 40% aqueous NaOH solution dropwise to make the solution alkaline. Control the heat generation during this step.

  • Filtration: Filter the precipitated inorganic salts by suction filtration. Wash the collected solid residue with 1 L of ethyl acetate.

  • Extraction: Combine the filtrate and the ethyl acetate washings in a 3 L separatory funnel. Separate the aqueous layer and extract it with 500 mL of ethyl acetate.

  • Drying: Combine all organic layers, wash with 500 mL of water, and dry over anhydrous potassium carbonate.

  • Solvent Removal: Filter off the potassium carbonate and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil using silica gel column chromatography with toluene as the developing solvent to yield pure this compound[4].

Potential Biological Activities and Mechanisms of Action

While there is limited specific biological data for this compound in publicly available literature, the broader class of anilino- and phenoxy-aniline derivatives has been extensively studied, revealing a range of biological activities. The quinoline scaffold, often attached to an aniline moiety, is a well-established pharmacophore in medicinal chemistry[5].

Potential Therapeutic Areas:

  • Anticancer Activity: Anilinoquinazolines and anilinoquinolines are known to act as inhibitors of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family[5][6]. Aberrant EGFR signaling is a key factor in the growth and proliferation of many cancers[5].

  • Antimicrobial Activity: Aniline derivatives have been investigated for their antibacterial effects. For instance, certain trifluoro-anilines have demonstrated efficacy against Vibrio species by disrupting the bacterial cell membrane and inhibiting biofilm formation[7].

  • Anti-inflammatory Activity: Some aniline derivatives have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes[8].

Potential Signaling Pathway: EGFR/VEGFR Inhibition

Many anilino-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical for tumor growth, proliferation, and angiogenesis[6]. The diagram below illustrates this general mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Anilino_Compound Anilino Compound (e.g., this compound derivative) Anilino_Compound->EGFR Inhibits Anilino_Compound->VEGFR2 Inhibits EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR2 Binds

Caption: General inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.

Quantitative Data Summary

The following tables summarize quantitative biological activity data for compounds structurally related to this compound. This data provides a benchmark for the potential efficacy of this class of molecules.

Table 1: Anticancer Activity of Related Anilinoquinoline Derivatives [9]

CompoundTarget Cell LineIC₅₀ (µM)
3c (2-morpholino-N-(p-tolyl)quinolin-4-amine)HepG211.42
3d (N-(4-methoxyphenyl)-2-morpholinoquinolin-4-amine)HepG28.50
3e (N-(4-fluorophenyl)-2-morpholinoquinolin-4-amine)HepG212.76

Table 2: Antimicrobial Activity of Related Trifluoro-Anilines [7]

CompoundTarget OrganismMIC (µg/mL)
ACNBF (4-amino-3-chloro-5-nitrobenzotrifluoride)Vibrio parahaemolyticus100
ITFMA (2-iodo-4-trifluoromethylaniline)Vibrio parahaemolyticus50

Experimental Protocols for Biological Assays

The following are standard protocols for assessing the potential biological activities discussed.

Protocol 1: MTT Assay for Anticancer Activity[6]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) dissolved in the appropriate culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Microbroth Dilution Method for Antimicrobial Activity[6]

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Culture the bacterial or fungal strain in an appropriate broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The result can be confirmed by measuring the optical density at 600 nm.

References

2-(4-Fluorophenoxy)aniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Fluorophenoxy)aniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Properties

This compound is an aromatic amine derivative. Its structure consists of an aniline ring linked to a 4-fluorophenoxy group at the ortho position via an ether linkage.

Chemical Identifiers and Molecular Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 3169-71-9[2]
Molecular Formula C12H10FNO[1][2]
Molecular Weight 203.21 g/mol [2][3]
SMILES C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)F[1]
Monoisotopic Mass 203.07465 Da[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 1-(4-fluorophenoxy)-2-nitrobenzene.[4]

Experimental Protocol: Reduction of 1-(4-fluorophenoxy)-2-nitrobenzene

This protocol describes the synthesis of this compound from 1-(4-fluorophenoxy)-2-nitrobenzene using tin(II) chloride dihydrate as a reducing agent.[4]

Materials:

  • 1-(4-fluorophenoxy)-2-nitrobenzene

  • Concentrated hydrochloric acid

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Tetrahydrofuran (THF)

  • 40% aqueous sodium hydroxide solution

  • Ethyl acetate

  • Potassium carbonate

  • Silica gel for column chromatography

  • Toluene

Procedure:

  • Reaction Setup: In a 2 L four-necked round bottom flask equipped with a stirrer, a condenser, a dropping funnel, and a thermometer, add 510 mL of concentrated hydrochloric acid and 510 g (2.26 mol) of tin(II) chloride dihydrate. Stir the mixture at room temperature.

  • Addition of Nitro Compound: Prepare a solution of 120.0 g (0.51 mol) of 1-(4-fluorophenoxy)-2-nitrobenzene in 510 mL of THF. Add this solution dropwise to the reaction flask with vigorous stirring.

  • Temperature Control: The reaction is exothermic. Monitor the temperature and cool the flask in a water bath if it exceeds 40°C.

  • Reaction Completion: After the dropwise addition is complete, wash the dropping funnel with 50 mL of THF and add it to the reaction mixture. Continue the reaction at 40°C for 2 hours, then cool to room temperature.

  • Work-up and Neutralization: Transfer the reaction solution to a 3 L four-necked round bottom flask equipped with a stirrer, a condenser, a dropping funnel, and a thermometer. Cool the flask to 5°C using an ice water bath. Add 285 mL of 40% aqueous sodium hydroxide solution dropwise to make the solution alkaline, while carefully controlling the temperature due to heat generation.

  • Extraction: Filter the precipitated inorganic salt by suction and wash the residue with 1 L of ethyl acetate. Transfer the filtrate to a 3 L separatory funnel, separate the aqueous layer, and extract it with 500 mL of ethyl acetate.

  • Drying and Solvent Removal: Combine the ethyl acetate layers, wash with 500 mL of water, and dry over potassium carbonate. Filter off the potassium carbonate and remove the solvent by distillation under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using toluene as the developing solvent to obtain this compound. The reported yield for this procedure is 75.9%.[4]

Visualizations

Molecular Structure of this compound

molecular_structure cluster_aniline Aniline Ring cluster_phenoxy 4-Fluorophenoxy Group C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 O O C2->O Ether Linkage C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C7->O C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 F F C10->F C12 C C11->C12 C12->C7

Caption: Molecular structure of this compound.

Synthesis Workflow

synthesis_workflow start Start: 1-(4-fluorophenoxy)-2-nitrobenzene reduction Reduction with SnCl2·2H2O / HCl in THF start->reduction neutralization Neutralization with NaOH reduction->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction purification Purification by Column Chromatography extraction->purification end_product End Product: This compound purification->end_product

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)aniline from 1-Fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-fluorophenoxy)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with 1-fluoro-2-nitrobenzene and proceeds through a two-step reaction sequence involving a nucleophilic aromatic substitution followed by a reduction. This document details the experimental protocols, reaction mechanisms, and quantitative data to support the successful execution of this synthesis.

Synthetic Strategy Overview

The synthesis of this compound from 1-fluoro-2-nitrobenzene is achieved in two sequential steps:

  • Step 1: Ullmann Condensation. A copper-catalyzed nucleophilic aromatic substitution reaction (Ullmann condensation) between 1-fluoro-2-nitrobenzene and 4-fluorophenol to yield the diaryl ether intermediate, 2-(4-fluorophenoxy)-1-nitrobenzene.

  • Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is subsequently reduced to an amine to afford the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction 1-Fluoro-2-nitrobenzene 1-Fluoro-2-nitrobenzene Intermediate 2-(4-Fluorophenoxy)-1-nitrobenzene 1-Fluoro-2-nitrobenzene->Intermediate Cu catalyst, Base Solvent, Heat 4-Fluorophenol 4-Fluorophenol Final_Product This compound Intermediate->Final_Product Reducing Agent Solvent

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenoxy)-1-nitrobenzene via Ullmann Condensation

Table 1: Reaction Parameters for the Synthesis of 2-(4-Fluorophenoxy)-1-nitrobenzene

ParameterValue
Reactants
1-Fluoro-2-nitrobenzene1.0 eq
4-Fluorophenol1.2 eq
Catalyst & Reagents
Copper(I) Iodide (CuI)10 mol%
Ligand (e.g., L-proline)20 mol%
Base (e.g., K₂CO₃)2.0 eq
Solvent
Dimethyl sulfoxide (DMSO)Anhydrous
Reaction Conditions
Temperature120-140 °C
AtmosphereInert (e.g., Nitrogen or Argon)
Reaction Time12-24 hours

Experimental Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (10 mol%), and L-proline (20 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe.

  • Add 1-fluoro-2-nitrobenzene (1.0 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-fluorophenoxy)-1-nitrobenzene.

Step 2: Reduction of 2-(4-Fluorophenoxy)-1-nitrobenzene

The reduction of the nitro group to an amine can be effectively achieved using various reducing agents. A common and reliable method involves the use of tin(II) chloride in an acidic medium.

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Reactant
2-(4-Fluorophenoxy)-1-nitrobenzene1.0 eq
Reagents
Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0 eq
Concentrated Hydrochloric Acid (HCl)q.s.
Sodium Hydroxide (NaOH)q.s. (for neutralization)
Solvent
Ethanol or Tetrahydrofuran (THF)
Reaction Conditions
TemperatureReflux
Reaction Time2-4 hours

Experimental Procedure:

  • In a round-bottom flask, dissolve 2-(4-fluorophenoxy)-1-nitrobenzene (1.0 eq) in ethanol or THF.

  • Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic. Caution: This neutralization is highly exothermic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

Ullmann Condensation Mechanism

The Ullmann condensation for the formation of diaryl ethers is believed to proceed through a copper-catalyzed cycle.

Ullmann_Mechanism Cu(I)X Cu(I)X ArOCu(I) Cu(I)-phenoxide Cu(I)X->ArOCu(I) + ArOH, -HX ArOH 4-Fluorophenol Base Base Oxidative_Addition Oxidative Addition ArOCu(I)->Oxidative_Addition Ar'-X 1-Fluoro-2-nitrobenzene Ar'-X->Oxidative_Addition Cu(III)_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu(III)_Intermediate Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Diaryl_Ether 2-(4-Fluorophenoxy)-1-nitrobenzene Reductive_Elimination->Diaryl_Ether

Caption: Proposed mechanism for the copper-catalyzed Ullmann condensation.

Nitro Group Reduction Mechanism

The reduction of a nitro group with tin(II) chloride in acidic conditions is a classic method that proceeds through a series of electron and proton transfers.

Reduction_Mechanism Nitro R-NO₂ Nitroso R-NO Nitro->Nitroso 2e⁻, 2H⁺ Hydroxylamine R-NHOH Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine R-NH₂ Hydroxylamine->Amine 2e⁻, 2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. While experimental spectra for this specific compound are not widely published, the following table summarizes the expected and reported data.[3]

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Appearance Expected to be a solid or oil
¹H NMR (Predicted) Aromatic protons expected in the range of 6.5-7.5 ppm. The NH₂ protons would appear as a broad singlet.
¹³C NMR (Predicted) Aromatic carbons expected in the range of 110-160 ppm. The C-F and C-O carbons will show characteristic shifts.
IR (Predicted) Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-O-C stretching (around 1200-1300 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 203.07.[3]

Experimental Workflow Visualization

The overall experimental workflow, from starting materials to the purified final product, can be visualized as follows:

Experimental_Workflow cluster_Ullmann Ullmann Condensation cluster_Reduction Nitro Reduction Ullmann_Reaction Reaction Setup (Reactants, Catalyst, Solvent) Ullmann_Heating Heating and Stirring (120-140 °C, 12-24h) Ullmann_Reaction->Ullmann_Heating Ullmann_Workup Aqueous Workup and Extraction Ullmann_Heating->Ullmann_Workup Ullmann_Purification Column Chromatography Ullmann_Workup->Ullmann_Purification Reduction_Reaction Reaction Setup (Intermediate, SnCl₂, HCl) Ullmann_Purification->Reduction_Reaction Intermediate Reduction_Heating Refluxing (2-4h) Reduction_Reaction->Reduction_Heating Reduction_Workup Neutralization and Extraction Reduction_Heating->Reduction_Workup Reduction_Purification Purification (Chromatography/Recrystallization) Reduction_Workup->Reduction_Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Reduction_Purification->Characterization Final Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-fluoro-2-nitrobenzene is a robust and reproducible two-step process. The key transformations, an Ullmann condensation and a nitro group reduction, are fundamental reactions in organic synthesis. This guide provides the necessary details for researchers to successfully prepare this important synthetic intermediate. Careful execution of the experimental protocols and appropriate analytical characterization will ensure the desired product is obtained in good yield and high purity.

References

Spectroscopic Data for 2-(4-Fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Fluorophenoxy)aniline. Due to the limited availability of publicly accessible experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the spectral data of analogous compounds, including 2-phenoxyaniline and 4-fluoroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.2br s2H-NH₂
~ 6.8 - 7.4m8HAromatic Protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 115 - 125Aromatic CH
~ 140 - 160Aromatic C-N, C-O, C-F

Note on Predicted NMR Data: The chemical shifts for the aromatic protons are expected to be complex due to overlapping multiplets. Specific assignments would require 2D NMR experiments such as COSY and HSQC. The carbon atoms of the fluorinated ring are expected to show coupling with the fluorine atom (C-F coupling), resulting in doublets.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Medium, Sharp (doublet)N-H Stretch (primary amine)
3100 - 3000MediumAromatic C-H Stretch
1620 - 1580StrongN-H Bend (scissoring)
1500 - 1400StrongAromatic C=C Stretch
1250 - 1200StrongAryl-O-Aryl Asymmetric Stretch
~ 1220StrongC-F Stretch
1050 - 1000MediumAryl-O-Aryl Symmetric Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data for this compound [1]

m/zInterpretation
203.07[M]⁺ (Molecular Ion)
204.08[M+H]⁺
186.07[M+H-H₂O]⁺

Note on Predicted MS Data: The predicted data is based on the exact mass of the molecule.[1] The fragmentation pattern in an experimental spectrum would likely show losses of fragments corresponding to the phenoxy and aniline moieties.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of solid this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

    • Ensure the sample has completely dissolved. If necessary, the sample can be briefly sonicated.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz NMR Spectrometer

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz NMR Spectrometer

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

    • Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Spectrometer: Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • GC Column: A suitable capillary column (e.g., HP-5ms).

    • Injection Volume: 1 µL.

    • Data Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR-ATR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid_Sample->IR Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical characteristics of 2-(4-Fluorophenoxy)aniline, targeting researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, outlines detailed experimental protocols for the determination of key physical properties and synthesis, and includes a visualization of its synthetic pathway.

Quantitative Physical Data

While specific experimental data for some physical properties of this compound (CAS No: 3169-71-9) are not extensively reported in publicly available literature, the following table summarizes the fundamental molecular information. Aromatic amines are generally high-boiling liquids or low-melting solids.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO[2][3][4]
Molecular Weight 203.21 g/mol [2][3]
Monoisotopic Mass 203.07465 Da[4]
Predicted XlogP 2.6[4]

Experimental Protocols

Detailed experimental procedures for determining the physical characteristics of this compound are provided below. These protocols are based on standard laboratory methodologies for aromatic amines.

2.1 Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute, and the temperature range over which the sample melts is observed and recorded. For aromatic amines, which can be low-melting solids, careful observation is crucial.[1]

2.2 Determination of Boiling Point

The boiling point is a key physical constant for liquid compounds.

  • Apparatus: Distillation apparatus (including a round-bottom flask, condenser, and receiving flask), heating mantle, thermometer, boiling chips.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with a few boiling chips.

    • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

    • The sample is heated gently. The temperature at which the liquid boils and its vapor condenses into the condenser is recorded as the boiling point. Aromatic amines are typically high-boiling liquids.[1]

2.3 Determination of Solubility

Solubility provides insight into the compound's behavior in various solvents, which is crucial for reaction setup and purification.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A known mass of this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone, diethyl ether, benzene).[5]

    • The mixture is agitated using a vortex mixer at a constant temperature.

    • The process is repeated with increasing amounts of the solute until no more dissolves, and the solubility is expressed in terms of mass of solute per volume of solvent. Lower aliphatic amines are soluble in water, but solubility decreases with increasing molecular weight. Aromatic amines are generally soluble in organic solvents.[6]

2.4 Synthesis of this compound

A common method for the synthesis of diaryl ethers like this compound is the Ullmann condensation.[7][8] A specific protocol for the synthesis of this compound involves the reduction of a nitro precursor.[9]

  • Step 1: Synthesis of the Nitro Intermediate (Ullmann Condensation)

    • Reagents: An appropriate aryl halide and a phenol, a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF, NMP).[10]

    • Procedure: A mixture of the aryl halide, phenol, base, and copper catalyst in the solvent is heated. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the mixture is cooled, and the product is extracted and purified.[11]

  • Step 2: Reduction of the Nitro Group to an Amine [9]

    • Reagents: 1-(4-fluorophenoxy)-2-nitrobenzene, tin(II) chloride dihydrate, concentrated hydrochloric acid, tetrahydrofuran (THF), sodium hydroxide solution, ethyl acetate.[9]

    • Procedure:

      • A solution of 1-(4-fluorophenoxy)-2-nitrobenzene in THF is added dropwise to a stirred mixture of tin(II) chloride dihydrate and concentrated hydrochloric acid. The temperature is maintained below 40 °C.[9]

      • After the addition is complete, the reaction is stirred for an additional 2 hours at 40 °C.[9]

      • The reaction mixture is cooled and made alkaline with a 40% sodium hydroxide solution.[9]

      • The precipitated inorganic salts are removed by filtration.[9]

      • The filtrate is extracted with ethyl acetate, and the organic layers are combined, washed with water, and dried.[9]

      • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield this compound.[9]

Visualizations

3.1 Synthetic Pathway: Ullmann Condensation

The following diagram illustrates the generalized catalytic cycle for the Ullmann condensation, a key reaction in the synthesis of diaryl ethers such as the precursor to this compound.[10]

Ullmann_Condensation cluster_cycle Ullmann Condensation Cycle CuI Cu(I) Catalyst Cu_alkoxide Copper Alkoxide [Cu(I)-OAr'] CuI->Cu_alkoxide + Ar'OH, Base CuIII_intermediate Cu(III) Intermediate Cu_alkoxide->CuIII_intermediate + ArX (Oxidative Addition) CuIII_intermediate->CuI Diaryl_ether Diaryl Ether (Ar-O-Ar') CuIII_intermediate->Diaryl_ether Reductive Elimination Aryl_Halide Aryl Halide (ArX) Aryl_Halide->Cu_alkoxide Phenol Phenol (Ar'OH) Phenol->CuI

Caption: Catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

3.2 Experimental Workflow: Synthesis and Purification

The logical flow from starting materials to the purified final product is depicted in the workflow diagram below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials: 1-(4-fluorophenoxy)-2-nitrobenzene, SnCl2·2H2O, HCl, THF Reaction Reduction Reaction (Stirring at < 40°C) Start->Reaction Workup Alkaline Workup (NaOH) & Filtration Reaction->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Solubility Profile of 2-(4-Fluorophenoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenoxy)aniline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines a predictive solubility profile based on its chemical structure and analogy to similar compounds. Furthermore, it provides a detailed experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data for applications in drug development, chemical synthesis, and material science.

Predicted Solubility Profile

This compound is a substituted aromatic amine. Its molecular structure, featuring a polar aniline moiety and a relatively non-polar fluorophenoxy group, suggests a varied solubility profile across different types of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The aniline group can act as a hydrogen bond donor and acceptor, indicating favorable interactions with protic solvents. Therefore, this compound is expected to exhibit good solubility in alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of the molecule, arising from the amine and ether functionalities, suggests that it will be soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be excellent solvents for this compound.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The presence of two aromatic rings contributes to the non-polar character of the molecule. Consequently, it is expected to have moderate to good solubility in aromatic hydrocarbons like toluene. However, its solubility in non-polar aliphatic solvents such as hexane is predicted to be limited.

This predicted profile is consistent with the general solubility of aniline, which is readily soluble in most organic solvents.[1][2] The introduction of the fluorophenoxy group increases the molecular weight and size, which might slightly decrease solubility compared to aniline, but the overall trend of good solubility in polar and aromatic organic solvents is expected to hold.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. The following table is provided as a template for researchers to summarize their experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25
Ethanol25
Isopropanol25
Acetonitrile25
Acetone25
Dichloromethane25
Ethyl Acetate25
Toluene25
Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25
Tetrahydrofuran (THF)25
Hexane25

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[3] This protocol details the steps to accurately measure the solubility of this compound in various organic solvents, followed by quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

2. Procedure:

2.1. Preparation of Saturated Solutions:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium with a solid phase is reached.

  • Add a known volume of the selected organic solvent to the vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[6]

2.2. Sample Collection and Preparation:

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

  • To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.[4]

  • Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.

2.3. Quantification by HPLC-UV:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Develop a suitable HPLC-UV method for the quantification of the compound. This involves selecting an appropriate column, mobile phase, flow rate, and a UV detection wavelength where the compound has maximum absorbance.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.

  • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculate the original solubility in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

The Biological Frontier of 2-(4-Fluorophenoxy)aniline Derivatives: A Technical Guide to Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant biological activities of derivatives based on the 2-(4-Fluorophenoxy)aniline scaffold. While direct research on the parent compound is limited, a substantial body of evidence highlights the potent anticancer properties of its structurally related analogs, particularly within the anilinoquinazoline and anilinoquinoline families. These derivatives have emerged as a cornerstone in the development of targeted cancer therapies, primarily functioning as inhibitors of crucial protein kinases involved in tumor progression. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of key cellular pathways and research workflows.

Core Biological Activity: Kinase Inhibition in Oncology

Derivatives of this compound, especially those incorporated into quinazoline and quinoline ring systems, are prominent as kinase inhibitors in oncology.[1] These compounds typically target the ATP-binding sites of receptor tyrosine kinases (RTKs), playing a pivotal role in halting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[2][3]

Primary Molecular Targets

The most well-documented targets for these aniline derivatives are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • EGFR Inhibition: Overexpression and mutations of EGFR are hallmarks of numerous cancers.[4] Anilinoquinazoline derivatives have been extensively developed as EGFR inhibitors, effectively blocking downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[1]

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is largely mediated by the VEGF/VEGFR-2 signaling pathway.[1] By inhibiting VEGFR-2, these compounds can suppress tumor neovascularization, thereby starving the tumor of essential nutrients and oxygen.[5]

The dual inhibition of both EGFR and VEGFR-2 is a particularly attractive therapeutic strategy, and several anilino-based compounds have demonstrated this capability.[5]

Quantitative Biological Data

The antiproliferative activity of various anilinoquinazoline and anilinoquinoline derivatives has been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their potency.

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Anilinoquinazoline10k A549 (Lung)0.07Afatinib0.05
PC-3 (Prostate)7.67Afatinib4.1
MCF-7 (Breast)4.65Afatinib5.83
HeLa (Cervical)4.83Afatinib6.81
2i HeLa (Cervical)7.15Gefitinib17.12
BGC823 (Gastric)4.65Gefitinib19.27
1f BGC823 (Gastric)3.21Gefitinib19.27
Anilinoquinoline3c HepG2 (Liver)11.42--
3d HepG2 (Liver)8.50--
3e HepG2 (Liver)12.76--
Anilinoquinolinylchalcone4a MDA-MB-231 (Breast)0.11--
4d MDA-MB-231 (Breast)0.18--

Data compiled from multiple sources.[2][6][7]

Key Signaling Pathways

The anticancer effects of this compound derivatives are primarily exerted through the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Anilino_Inhibitor Anilino-based Inhibitor Anilino_Inhibitor->EGFR Blocks ATP binding RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by anilino-based compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Anilino_Inhibitor Anilino-based Inhibitor Anilino_Inhibitor->VEGFR2 Blocks ATP binding PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives follow established methodologies in medicinal chemistry.

General Synthesis of the this compound Core

A common route for synthesizing the parent aniline structure involves the reduction of a nitro precursor.[8]

Materials:

  • 1-(4-fluorophenoxy)-2-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 40% Sodium hydroxide (NaOH) solution

  • Potassium carbonate (K2CO3)

  • Silica gel for column chromatography

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve tin(II) chloride dihydrate in concentrated HCl.

  • Stir the mixture at room temperature.

  • Prepare a solution of 1-(4-fluorophenoxy)-2-nitrobenzene in THF.

  • Add the nitro compound solution dropwise to the tin chloride solution. The reaction is exothermic; maintain the temperature below 40°C using a water bath.

  • After the addition is complete, continue the reaction at 40°C for 2 hours.

  • Cool the reaction mixture to room temperature and then to 5°C in an ice bath.

  • Carefully add 40% NaOH solution dropwise to basify the mixture, precipitating inorganic salts.

  • Filter the precipitate by suction and wash the residue with ethyl acetate.

  • Separate the aqueous layer from the filtrate and extract it with ethyl acetate.

  • Combine all ethyl acetate layers, wash with water, and dry over potassium carbonate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography using toluene as the eluent to obtain this compound.[8]

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Research and Development Workflow

The discovery and development of novel anticancer agents from the this compound scaffold follows a structured workflow.

drug_discovery_workflow A Scaffold Selection (this compound) B Derivative Synthesis & Characterization A->B C In Vitro Screening (e.g., MTT Assay) B->C D Hit Identification (Potent Compounds) C->D E Mechanism of Action (Kinase Assays, Pathway Analysis) D->E F Lead Optimization (SAR Studies) D->F E->F F->B Iterative Synthesis G In Vivo Studies (Xenograft Models) F->G H Preclinical Development G->H

Caption: General workflow for the development of aniline-based anticancer agents.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the design of novel anticancer agents. The extensive research on its anilinoquinazoline and anilinoquinoline derivatives has firmly established their potential as potent inhibitors of key oncogenic kinases like EGFR and VEGFR-2. Future research should focus on synthesizing novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring modifications to the phenoxy and aniline rings could lead to the discovery of next-generation kinase inhibitors with enhanced therapeutic efficacy and reduced off-target effects, ultimately contributing to the advancement of targeted cancer therapy.

References

The Pivotal Role of 2-(4-Fluorophenoxy)aniline in Modern Medicinal Chemistry: A Technical Guide to its Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and specificity. Among the myriad of structural motifs, 2-(4-Fluorophenoxy)aniline has emerged as a cornerstone building block, particularly in the synthesis of targeted therapies. This technical guide offers an in-depth exploration of the potential applications of this compound in medicinal chemistry, consolidating data on its derivatives, outlining experimental protocols, and visualizing its role in critical biological pathways. This document is intended for researchers, scientists, and drug development professionals vested in the advancement of novel therapeutic agents.

The unique architecture of this compound, featuring a fluorinated phenyl ring linked to an aniline moiety via an ether bond, bestows favorable physicochemical properties upon its derivatives. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable substituent in drug design.[1] The aniline portion of the molecule provides a versatile handle for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening.

Potential Therapeutic Applications

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

The most prominent application of the this compound scaffold is in the development of protein kinase inhibitors.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[2] Derivatives incorporating the this compound moiety have been identified as potent inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are central to tumor growth, proliferation, and angiogenesis.[3][4]

By blocking the ATP-binding site of these kinases, these compounds can interrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[2] The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds, which often incorporate the this compound structure, are classic examples of EGFR and VEGFR-2 inhibitors.[3][4]

Below is a summary of the cytotoxic activity of representative anilinoquinoline derivatives, which share a common structural heritage with compounds derivable from this compound, against various cancer cell lines.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
FA-5 HeLa5.1Gefitinib-
PC37.9--
MCF-712.4--
FA-6 HeLa3.9Gefitinib-
PC36.2--
MCF-79.8--
3c HepG211.42--
3d HepG28.50--
3e HepG212.76--

Data is illustrative of the activity of anilinoquinoline derivatives and is based on published studies on analogous compounds.[3][5]

Antimicrobial Activity

The aniline scaffold is also a recognized pharmacophore in the development of antimicrobial agents.[6][7] Halogenated anilines have demonstrated the ability to inhibit biofilm formation and exhibit bactericidal activity against a range of pathogens.[7] While specific studies on the antimicrobial properties of this compound derivatives are limited, the structural precedent suggests this as a promising avenue for exploration. For instance, trifluoro-aniline derivatives have shown efficacy against Vibrio species.[6]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of a nitro-precursor.[8]

Materials:

  • 1-(4-fluorophenoxy)-2-nitrobenzene

  • Tin(II) chloride dihydrate

  • Concentrated hydrochloric acid

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • 40% aqueous sodium hydroxide solution

  • Potassium carbonate

  • Silica gel for column chromatography

  • Toluene

Procedure:

  • In a 2 L four-necked round bottom flask equipped with a stirrer, condenser, dropping funnel, and thermometer, a mixture of 510 mL of concentrated hydrochloric acid and 510 g (2.26 mol) of tin(II) chloride dihydrate is stirred at room temperature.[8]

  • A solution of 120.0 g (0.51 mol) of 1-(4-fluorophenoxy)-2-nitrobenzene in 510 mL of THF is added dropwise with vigorous stirring. The temperature is maintained below 40°C, cooling with a water bath if necessary.[8]

  • After the addition is complete, the dropping funnel is rinsed with 50 mL of THF, which is then added to the reaction mixture. The reaction is allowed to proceed at 40°C for 2 hours and then cooled to room temperature.[8]

  • The reaction mixture is transferred to a 3 L four-necked round bottom flask and cooled to 5°C with an ice water bath. 285 mL of 40% aqueous sodium hydroxide solution is added dropwise to make the solution alkaline, while carefully managing the heat generation.[8]

  • The precipitated inorganic salt is removed by suction filtration, and the residue is washed with 1 L of ethyl acetate.[8]

  • The filtrate is transferred to a 3 L separatory funnel, and the aqueous layer is separated and extracted with 500 mL of ethyl acetate.[8]

  • The combined ethyl acetate layers are washed with 500 mL of water and dried over potassium carbonate.[8]

  • After removing the potassium carbonate by filtration, the solvent is distilled off under reduced pressure.[8]

  • The resulting crude oil is purified by silica gel column chromatography using toluene as the developing solvent to yield this compound.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[2]

Materials:

  • Cancer cell lines (e.g., HeLa, BGC-823, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (derivatives of this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48-72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[2]

Visualizing the Mechanism of Action

To better understand the therapeutic potential of this compound derivatives, it is crucial to visualize their interaction with key biological pathways. The following diagrams, generated using the DOT language, illustrate the EGFR/VEGFR-2 signaling pathway and a general workflow for the synthesis and evaluation of these compounds.

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

Dual EGFR and VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., MTT Assay, Kinase Assay) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead

General Workflow for Synthesis and Evaluation.

Conclusion

While direct and extensive research on this compound as a standalone therapeutic agent is not yet prevalent, its integral role as a structural component in a multitude of biologically active compounds is undeniable. The evidence from its derivatives, particularly in the realm of kinase inhibition, strongly supports its potential as a valuable scaffold in medicinal chemistry. The strategic incorporation of the this compound moiety can lead to the development of potent and selective therapeutic agents. This technical guide provides a foundational understanding and practical methodologies to encourage and facilitate further investigation into the promising applications of this versatile chemical entity.

References

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)aniline: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical synthesis and physicochemical properties of 2-(4-Fluorophenoxy)aniline. While the historical discovery and specific biological activities of this particular molecule are not extensively documented in publicly available literature, this document contextualizes its relevance within the broader field of medicinal chemistry, drawing parallels with structurally similar compounds that have demonstrated significant biological effects.

Chemical Identity and Properties

This compound is an aromatic amine derivative characterized by a 2-aminophenoxy moiety linked to a 4-fluorophenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀FNOPubChem
Molecular Weight 203.21 g/mol PubChem
CAS Number 3169-71-9ChemicalBook
Appearance Not specified (likely oil or solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 1-(4-fluorophenoxy)-2-nitrobenzene.

Synthesis of the Nitro Precursor: Ullmann Condensation

dot

Ullmann_Condensation reactant1 2-Halonitrobenzene (X = Cl, Br) product 1-(4-Fluorophenoxy)-2-nitrobenzene reactant1->product Ullmann Condensation reactant2 4-Fluorophenol reactant2->product catalyst Copper Catalyst (e.g., CuI, Cu₂O) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Caption: Proposed Ullmann condensation for precursor synthesis.

Reduction of 1-(4-fluorophenoxy)-2-nitrobenzene

A detailed experimental protocol for the reduction of the nitro group to an amine has been published.[1]

Experimental Protocol:

  • Reaction Setup: A solution of 1-(4-fluorophenoxy)-2-nitrobenzene in tetrahydrofuran (THF) is prepared.

  • Reducing Agent: A mixture of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared in a separate reaction vessel and stirred at room temperature.

  • Addition: The solution of the nitro compound is added dropwise to the stirred solution of the reducing agent. The reaction is exothermic, and the temperature is maintained between 20-40°C, using a water bath for cooling if necessary.

  • Reaction Monitoring and Work-up: After the addition is complete, the reaction is stirred for an additional 2 hours at 40°C. The reaction mixture is then cooled to 5°C.

  • Basification: A 40% aqueous solution of sodium hydroxide is added dropwise to make the solution alkaline, which results in the precipitation of inorganic salts.

  • Extraction: The inorganic salts are removed by filtration, and the filtrate is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with water, dried over potassium carbonate, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography using toluene as the eluent to yield this compound.

A reported yield for this reaction is 75.9%.[1]

dot

Synthesis_Workflow start 1-(4-Fluorophenoxy)-2-nitrobenzene reduction Reduction (SnCl₂·2H₂O, HCl, THF) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential: A Contextual Analysis

Extensive searches of scientific databases and patent literature did not yield specific information on the discovery, history, or biological activity of this compound. This suggests that the compound may be a relatively novel chemical entity or a building block that has not yet been extensively explored for its biological properties.

However, the structural motifs present in this compound, namely the fluorinated phenyl ring and the aniline moiety, are prevalent in many biologically active molecules. Aniline and its derivatives are key components in a wide range of pharmaceuticals. For instance, the anilino-quinazoline and anilino-pyrimidine scaffolds are well-established pharmacophores in the development of tyrosine kinase inhibitors for cancer therapy. These compounds often target the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting downstream signaling pathways that promote tumor growth and angiogenesis.

While no direct evidence links this compound to kinase inhibition, its structural similarity to known inhibitors suggests a potential, yet unexplored, role in this area. The fluorine substituent can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be generated at this time. Should this compound be investigated further and found to exhibit, for example, kinase inhibitory activity, a diagram illustrating its effect on a pathway such as the EGFR signaling cascade would be warranted.

Future Directions

The absence of biological data for this compound presents an opportunity for future research. Key areas of investigation could include:

  • Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to identify potential therapeutic applications.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore how structural modifications impact its biological activity.

  • Toxicological and Pharmacokinetic Profiling: Assessing the safety and metabolic fate of the compound to determine its suitability for further development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenoxy)aniline is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a diaryl ether linkage and an aniline moiety, makes it a key building block for various complex organic molecules. This document provides a detailed protocol for the synthesis of this compound via the reduction of 1-(4-fluorophenoxy)-2-nitrobenzene. This method is a reliable and high-yielding route to the target compound.

Reaction Scheme

The synthesis proceeds in two main stages. The first stage, not detailed here, would be the synthesis of the nitro-precursor, 1-(4-fluorophenoxy)-2-nitrobenzene, typically via an Ullmann condensation or a nucleophilic aromatic substitution. The second stage, which is the focus of this protocol, is the reduction of the nitro group to an amine.

A common and effective method for this reduction is the use of tin(II) chloride dihydrate in the presence of a strong acid, such as hydrochloric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from its nitro precursor.

ParameterValueNotes
Reactants
1-(4-fluorophenoxy)-2-nitrobenzene120.0 g (0.51 mol)Limiting reagent
Tin(II) chloride dihydrate510 g (2.26 mol)Used in excess as the reducing agent
Concentrated Hydrochloric Acid510 mLProvides the acidic medium for the reduction
Tetrahydrofuran (THF)510 mL + 50 mL rinseSolvent for the nitro compound
40% Sodium Hydroxide Solution285 mLFor basification during workup
Ethyl Acetate1 L + 500 mLExtraction solvent
Water500 mLFor washing during workup
Potassium CarbonateAs neededDrying agent
Reaction Conditions
Temperature20 - 40 °CThe reaction is exothermic and may require cooling
Reaction Time2 hoursPost-reaction time after the addition of the nitro compound
Product
This compound78.6 gPurified product
Yield 75.9%Based on the starting nitro compound

Experimental Protocol

This protocol details the reduction of 1-(4-fluorophenoxy)-2-nitrobenzene to synthesize this compound.[1]

1. Reaction Setup:

  • In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a 1 L dropping funnel, and a thermometer, add 510 mL of concentrated hydrochloric acid and 510 g (2.26 mol) of tin(II) chloride dihydrate.

  • Stir the mixture at room temperature.

2. Addition of the Nitro Compound:

  • Prepare a solution of 120.0 g (0.51 mol) of 1-(4-fluorophenoxy)-2-nitrobenzene in 510 mL of tetrahydrofuran (THF).

  • Add this solution dropwise to the stirred tin(II) chloride mixture using the dropping funnel.

  • The reaction is exothermic. Monitor the temperature and maintain it below 40 °C by using a water bath for cooling if necessary.

3. Reaction:

  • After the dropwise addition is complete, rinse the dropping funnel with an additional 50 mL of THF and add it to the reaction mixture.

  • Continue stirring the reaction mixture at 40 °C for 2 hours.

  • After the post-reaction period, cool the mixture to room temperature.

4. Workup and Extraction:

  • Transfer the cooled reaction solution to a 3 L four-necked round-bottom flask equipped with a stirrer, a Liebig condenser, a 500 mL dropping funnel, and a thermometer.

  • Cool the solution to 5 °C using an ice-water bath.

  • Carefully add 285 mL of a 40% aqueous sodium hydroxide solution dropwise to make the solution alkaline. Monitor the temperature and control the addition rate to manage the heat generation.

  • A precipitate of inorganic salts will form. Remove this precipitate by suction filtration and wash the residue with 1 L of ethyl acetate.

  • Transfer the filtrate to a 3 L separatory funnel. Separate the aqueous layer and extract it with 500 mL of ethyl acetate.

  • Combine all the ethyl acetate layers.

5. Drying and Concentration:

  • Wash the combined organic layer with 500 mL of water.

  • Dry the organic layer with anhydrous potassium carbonate.

  • Remove the potassium carbonate by suction filtration.

  • Concentrate the solvent under reduced pressure to obtain the crude product as an oil.

6. Purification:

  • Purify the crude oil by silica gel column chromatography.

  • Use toluene as the developing solvent.

  • This purification will yield 78.6 g (75.9% yield) of this compound.

Diagrams

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Setup 1. Reaction Setup (SnCl2·2H2O in HCl) Addition 2. Add Nitro Compound in THF (20-40°C) Reaction_Setup->Addition Stirring 3. Stir at 40°C for 2 hours Addition->Stirring Basification 4. Basification with NaOH (5°C) Stirring->Basification Filtration 5. Filtration of Inorganic Salts Basification->Filtration Extraction 6. Extraction with Ethyl Acetate Filtration->Extraction Drying 7. Drying & Concentration Extraction->Drying Purification 8. Column Chromatography Drying->Purification Product Final Product Purification->Product Reaction_Scheme Chemical Reaction Scheme reactant 1-(4-fluorophenoxy)-2-nitrobenzene product This compound reactant->product Reduction reagents SnCl2·2H2O, HCl THF, 40°C reagents->product

References

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenoxy)aniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaryl ether linkage is a prevalent structural motif in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, remains a fundamental and widely employed method for the synthesis of these crucial C-O bonds. This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-Fluorophenoxy)aniline, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The synthesis proceeds through a two-step sequence: an Ullmann condensation to form the diaryl ether intermediate, 1-(4-fluorophenoxy)-2-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-(phenoxy)aniline scaffold, of which this compound is a key example, is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-(phenoxy)aniline core can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition of various kinases.

Derivatives of this scaffold have been shown to target several receptor tyrosine kinases (RTKs) that are implicated in tumor growth, proliferation, and metastasis. These include the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), as well as Mer and c-Met kinases.[1][2][3] The development of small molecule inhibitors that target these pathways is a major focus of modern cancer therapy. The synthesis of this compound provides a versatile platform for the generation of libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

G Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds and Activates Inhibitor 2-(Phenoxy)aniline Derivative Inhibitor->RTK Inhibits Kinase Activity

References

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenoxy)aniline via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2][3] Developed by Stephen L. Buchwald and John F. Hartwig in the 1990s, this reaction provides a versatile and efficient route to synthesize aryl amines from aryl halides or pseudohalides.[2] Its broad substrate scope, tolerance for various functional groups, and milder reaction conditions make it superior to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

While the name "Buchwald-Hartwig amination" specifically refers to C-N bond formation, the underlying principles have been extended to form other heteroatom bonds, including carbon-oxygen (C-O) bonds for the synthesis of diaryl ethers.[4][5] This adaptation, known as the Buchwald-Hartwig C-O coupling or diaryl ether synthesis , is particularly relevant for preparing molecules like 2-(4-Fluorophenoxy)aniline. This compound contains a key diaryl ether linkage, a common motif in many biologically active compounds and pharmaceuticals.[4]

This document provides detailed application notes and experimental protocols for the synthesis of this compound by coupling a 2-haloaniline derivative with 4-fluorophenol using Buchwald-Hartwig C-O coupling methodology.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig diaryl ether synthesis involves the palladium-catalyzed reaction between an aryl halide (in this case, a 2-haloaniline) and a phenol (4-fluorophenol) in the presence of a base.[4] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of a suitable phosphine ligand is critical to facilitate the key steps of the catalytic cycle and suppress unwanted side reactions.[2]

The generally accepted mechanism proceeds through three primary steps:[1][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromoaniline) to form a Pd(II) intermediate.[2]

  • Amine Coordination & Deprotonation: The phenol (4-fluorophenol) coordinates to the palladium center. A base then deprotonates the hydroxyl group, forming a palladium phenoxide complex.[4]

  • Reductive Elimination: The diaryl ether product, this compound, is formed and eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Buchwald_Hartwig_CO_Coupling Catalytic Cycle for Buchwald-Hartwig Diaryl Ether Synthesis pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Base-Mediated Deprotonation pd_complex->ligand_exchange phenoxide_complex L₂Pd(II)(Ar)(OAr') ligand_exchange->phenoxide_complex base Base-H⁺ + X⁻ ligand_exchange->base reductive_elimination Reductive Elimination phenoxide_complex->reductive_elimination reductive_elimination->pd0 product Ar-O-Ar' (Product) reductive_elimination->product reactants Ar-X + Ar'-OH reactants->oxidative_addition

Catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.

Application Notes: Key Parameter Selection

The success of the synthesis is highly dependent on the careful selection of reaction components.

  • Palladium Source: Standard palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. Modern, air-stable palladium precatalysts (e.g., XPhos Pd G3) can simplify reaction setup and often provide higher activity.[8]

  • Ligand: The choice of ligand is crucial. Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for C-O coupling, promoting the desired reductive elimination step and preventing side reactions.[4][7] For less challenging substrates, chelating phosphines like BINAP or DPPF can also be effective.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently used. Stronger alkoxide bases like sodium tert-butoxide (NaOtBu) can also be employed, but may not be compatible with base-sensitive functional groups.[4][11]

  • Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere. Toluene and dioxane are the most common choices.[11]

  • Aryl Halide: The reactivity of the aryl halide typically follows the order I > Br > Cl.[4] While aryl bromides are common starting materials, modern catalyst systems have shown high efficiency for the more economical and readily available aryl chlorides.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig C-O coupling to form diaryl ethers. Actual yields for the synthesis of this compound may vary depending on the specific conditions, scale, and purity of reagents.

ParameterReactant/ReagentTypical RangeNotes
Reactant Ratio 2-Bromoaniline1.0 equivalentLimiting reagent.
4-Fluorophenol1.1 - 1.5 equivalentsA slight excess is often used to drive the reaction to completion.
Catalyst Loading Palladium Source (e.g., Pd(OAc)₂)1 - 5 mol%Lower catalyst loading is preferred for cost and sustainability.
Ligand (e.g., XPhos)1.2 - 6 mol%The ligand-to-palladium ratio is critical for catalyst stability and activity.
Base Base (e.g., Cs₂CO₃)2.0 - 3.0 equivalentsThe choice and amount of base can significantly impact reaction rate and yield.[12]
Solvent Toluene or Dioxane5 - 10 mL per mmol of aryl halideMust be anhydrous.
Reaction Temp. Temperature80 - 110 °CThe reaction is typically heated to ensure a reasonable rate.[10]
Reaction Time Time4 - 24 hoursProgress should be monitored by TLC or LC-MS.
Yield Isolated Yield70 - 95%Yields are highly dependent on the specific substrates and conditions used.[4]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Palladium compounds and phosphine ligands can be toxic and should be handled with care.

Protocol 1: General Procedure using Pd(OAc)₂ and a Biarylphosphine Ligand

This protocol is a general method suitable for the coupling of an aryl bromide with a phenol.

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • 4-Fluorophenol (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add 2-bromoaniline, 4-fluorophenol, and cesium carbonate.

  • Add the palladium(II) acetate and XPhos ligand.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and transfer to a separatory funnel. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Procedure using an Air-Stable Palladium Precatalyst

This protocol utilizes a more convenient, air-stable palladium precatalyst, which can simplify the reaction setup.

Materials:

  • 2-Chloroaniline (1.0 equiv)

  • 4-Fluorophenol (1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To a reaction vial, add 2-chloroaniline, 4-fluorophenol, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Add a stir bar and seal the vial with a screw cap containing a PTFE septum.

  • Add anhydrous dioxane via syringe.

  • Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C.

  • Stir the reaction mixture for 4-18 hours.

  • Follow steps 7-12 from Protocol 1 for reaction monitoring, workup, and purification.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow General Experimental Workflow prep 1. Prepare Reaction Vessel (Oven-dried, inert atmosphere) add_reagents 2. Add Reagents & Catalyst (Aryl Halide, Phenol, Base, Pd-Source, Ligand) prep->add_reagents add_solvent 3. Add Anhydrous Solvent (Toluene or Dioxane) add_reagents->add_solvent reaction 4. Heat and Stir (100-110 °C, 4-24h) add_solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Reaction Workup (Cool, Filter, Extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize

Overall workflow for the synthesis of this compound.

Conclusion

The Buchwald-Hartwig C-O coupling reaction is a powerful and reliable method for the synthesis of this compound. The success of the reaction relies on the judicious selection of the palladium catalyst, ligand, base, and solvent. The protocols provided herein offer a solid foundation for researchers to successfully apply this transformation. Careful optimization of the reaction conditions based on the principles discussed will enable the efficient and high-yielding production of this valuable compound for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 2-(4-Fluorophenoxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-(4-fluorophenoxy)aniline using column chromatography. The methodology is designed to be a robust starting point for researchers, enabling them to obtain a high-purity product suitable for subsequent applications in drug development and scientific research.

Introduction

This compound is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the integrity of downstream experiments and the quality of the final compound. Column chromatography is a widely used and effective technique for the purification of such compounds based on the differential partitioning of the components between a stationary phase and a mobile phase. This protocol will focus on the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase, a common and effective combination for compounds with moderate polarity.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the successful development of a purification protocol.

PropertyValueSource
Molecular FormulaC₁₂H₁₀FNO[1]
Molecular Weight203.21 g/mol [2]
Predicted XlogP2.6[1][3]
Topological Polar Surface Area (TPSA)35.3 Ų (for the related 2-(4-chlorophenoxy)aniline)

The predicted XlogP value of 2.6 indicates that this compound is a moderately non-polar compound, making it well-suited for normal-phase chromatography on silica gel.

Experimental Protocol

This section details the step-by-step procedure for the purification of this compound by column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for improved peak shape)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This will provide an indication of the separation efficiency and the retention factor (Rf) of the desired compound.

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate into the developing chambers and allow the solvent front to move up the plate.

  • Visualize the Plate: After development, visualize the spots under a UV lamp.

  • Determine the Optimal Solvent System: The ideal solvent system will provide an Rf value of approximately 0.2-0.4 for the desired product, with good separation from impurities.[4] For anilines, which are basic, peak tailing may be observed. If this occurs, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to mitigate this issue by neutralizing the acidic silica surface.[5]

Column Chromatography Procedure

The following workflow outlines the purification process:

G cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis & Isolation A Slurry Packing of the Column B Sample Preparation A->B C Sample Loading B->C D Elution with Mobile Phase C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Pooling of Pure Fractions F->G H Solvent Evaporation G->H I Characterization of Pure Product H->I

Figure 1. Workflow for the purification of this compound.
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by collecting small, uniform fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot each fraction on a TLC plate alongside a spot of the crude starting material for comparison.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Data Summary

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterRecommended Value/MaterialNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Column Dimensions Dependent on the amount of crude materialA general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Mobile Phase Hexane/Ethyl AcetateThe exact ratio should be determined by preliminary TLC analysis.
Mobile Phase Modifier 0.1-1% Triethylamine (optional)Recommended if peak tailing is observed on TLC due to the basic nature of the aniline.[5]
Flow Rate Dependent on column dimensionsShould be slow enough to allow for equilibrium between the stationary and mobile phases.
Expected Rf of Product ~0.2-0.4In the optimized mobile phase on a TLC plate.[4]
Expected Yield Dependent on the purity of the crude material
Purity Assessment TLC, HPLC, NMR SpectroscopyPurity of the final product should be confirmed by appropriate analytical techniques.

Troubleshooting

  • Compound does not move from the origin (Rf = 0): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.[4]

  • Compound runs with the solvent front (Rf ≈ 1): The mobile phase is too polar. Decrease the proportion of ethyl acetate.[4]

  • Poor separation: The chosen solvent system does not provide adequate resolution. Try a different solvent system, for example, dichloromethane/methanol.

  • Streaking of spots on TLC: This can be due to the basicity of the aniline interacting with the acidic silica gel. The addition of a small amount of triethylamine to the mobile phase can often resolve this issue.[5]

By following this detailed protocol, researchers and scientists can effectively purify this compound, ensuring a high-quality starting material for their research and development endeavors.

References

Application Notes: Recrystallization Techniques for 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenoxy)aniline is an aromatic amine derivative with a diphenyl ether backbone. As an intermediate in pharmaceutical and materials science, achieving high purity is critical for subsequent applications. Recrystallization is a primary and cost-effective technique for the purification of solid organic compounds like this compound. This method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Principle of Recrystallization

The fundamental principle of recrystallization is that the solubility of most solids increases with temperature.[1] In a typical procedure, the crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

Solvent Selection for this compound

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. For aromatic amines and diphenyl ether compounds, a systematic approach to solvent screening is recommended. The polarity of this compound, with its polar amine group and relatively nonpolar diphenyl ether structure, suggests that solvents of intermediate polarity or mixed solvent systems may be effective.

Commonly tested solvents for compounds of this class include:

  • Alcohols: Ethanol, methanol, or isopropanol are often good starting points, sometimes in combination with water as an anti-solvent.

  • Aromatic Hydrocarbons: Toluene may be suitable, especially for removing more polar impurities.

  • Esters: Ethyl acetate can be effective due to its intermediate polarity.

  • Ketones: Acetone is another solvent of intermediate polarity to consider.

  • Alkanes: Hexane or heptane are typically used as anti-solvents in a two-solvent system, often with a more polar solvent like ethyl acetate or acetone.

The ideal solvent should exhibit a steep solubility curve for this compound, meaning a significant difference in solubility between the boiling point of the solvent and room temperature (or 0 °C).

Data Presentation

The following table summarizes hypothetical results from recrystallization trials for this compound in various solvent systems to illustrate the solvent selection process.

Solvent SystemSolubility at Room Temp. (20°C)Solubility at Boiling PointHypothetical Yield (%)Hypothetical Purity (HPLC, %)Remarks
EthanolSparingly SolubleSoluble8599.2Good crystal formation upon slow cooling.
IsopropanolSparingly SolubleSoluble8899.5Forms well-defined needles. A very suitable solvent.
TolueneSparingly SolubleSoluble8298.9Slower crystallization; may require seeding.
Ethyl AcetateSolubleVery Soluble6598.5High solubility at room temperature leads to lower yield.
Ethanol/Water (9:1)InsolubleSoluble9299.6High yield, excellent purity. Water acts as an effective anti-solvent.
Toluene/Heptane (1:2)InsolubleSoluble9099.4Good for removing non-polar impurities. Requires careful addition of heptane.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol describes a general procedure using a single solvent, such as isopropanol.

1. Dissolution: a. Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add a small portion of the chosen solvent (e.g., 20 mL of isopropanol) to the flask. c. Heat the mixture to a gentle boil on a hot plate with stirring. d. Add more hot solvent in small increments until the solid just dissolves completely. Avoid adding a large excess of solvent to maximize yield.

2. Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal (e.g., 0.1 g) to the solution. c. Reheat the solution to boiling for 5-10 minutes with continued stirring. The charcoal will adsorb the colored impurities.

3. Hot Filtration: a. If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. b. Preheat a stemless funnel and a new Erlenmeyer flask by placing them on the hot plate or in an oven. Place a fluted filter paper in the funnel. c. Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

4. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling generally results in larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. c. Break the vacuum and add a small volume of the cold solvent, gently stir the crystals, and then reapply the vacuum.

6. Drying: a. Continue to draw air through the crystals on the filter for 15-20 minutes to partially dry them. b. Transfer the crystals to a watch glass and allow them to air dry completely, or place them in a vacuum oven at a temperature well below the compound's melting point for several hours.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when no single solvent is ideal. A common system is Ethanol (good solvent) and Water (anti-solvent).

1. Dissolution: a. Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask, as described in Protocol 1.

2. Addition of Anti-Solvent: a. While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated. b. If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.

3. Crystallization, Isolation, and Drying: a. Follow steps 4, 5, and 6 from Protocol 1. For washing the crystals (step 5b), use a cold mixture of the two solvents in the same approximate ratio as the final crystallization mixture.

Mandatory Visualization

Recrystallization_Workflow start Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if impurities or charcoal present) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool Clear Filtrate insoluble Insoluble Impurities & Charcoal hot_filtration->insoluble isolate Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash soluble Soluble Impurities in Mother Liquor isolate->soluble dry Dry Crystals wash->dry product Pure Product dry->product

Caption: General workflow for the recrystallization of this compound.

Solvent_Selection_Logic start Select Potential Solvents (e.g., Ethanol, Toluene, Water) test_cold Test Solubility in Cold Solvent start->test_cold is_soluble_cold Is it Soluble? test_cold->is_soluble_cold reject_cold Reject Solvent is_soluble_cold->reject_cold Yes test_hot Test Solubility in Hot Solvent is_soluble_cold->test_hot No consider_pair Consider for Two-Solvent System reject_cold->consider_pair:w is_soluble_hot Is it Soluble? test_hot->is_soluble_hot reject_hot Reject Solvent is_soluble_hot->reject_hot No cool_solution Cool Hot Solution is_soluble_hot->cool_solution Yes crystals_form Do Crystals Form? cool_solution->crystals_form select Select as Good Single Solvent crystals_form->select Yes crystals_form->consider_pair No

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

Application Notes and Protocols for the Purity Assessment of 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of 2-(4-Fluorophenoxy)aniline, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be adapted and validated by analytical development and quality control laboratories.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

High-Performance Liquid Chromatography with UV detection is a primary technique for quantifying the purity of this compound and profiling its non-volatile impurities. A well-developed HPLC method can separate the main component from process-related impurities and degradation products.

Method Parameters and Validation Data

The following table summarizes typical HPLC method parameters and achievable validation data, based on methods developed for similar aniline derivatives.[1][2] These values should be considered as a starting point for method development and validation for this compound.

ParameterRecommended Conditions / Acceptance Criteria
Chromatographic Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detection Wavelength240 nm
Injection Volume10 µL
Validation Parameters
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)~0.01%
Limit of Quantitation (LOQ)~0.03%
SpecificityNo interference from blank, placebo, or degradation products
Experimental Protocol: HPLC-UV Purity Method

This protocol outlines the steps for determining the purity of a this compound sample.

1.2.1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

1.2.2. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

1.2.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the sample solution.

  • Process the chromatograms and calculate the purity of the sample.

1.2.4. Calculation of Purity The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic impurities that may be present in the this compound sample.[3][4]

Method Parameters and Performance

The following table provides typical GC-MS parameters and expected performance characteristics.

ParameterRecommended Conditions / Expected Performance
Chromatographic Conditions
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium at 1.0 mL/min
Injector Temperature280 °C
Oven Program100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 10 min
Mass Spectrometer Conditions
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Range35 - 550 amu
Performance
Limit of Detection (LOD)~0.1 - 1 ppm (analyte dependent)
Limit of Quantitation (LOQ)~0.3 - 3 ppm (analyte dependent)
Experimental Protocol: GC-MS Impurity Analysis

This protocol describes the general procedure for analyzing volatile impurities in this compound.

2.2.1. Materials and Reagents

  • This compound sample

  • Methanol or other suitable solvent (GC grade)

2.2.2. Sample Preparation

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

2.2.3. GC-MS Procedure

  • Set up the GC-MS system with the specified parameters.

  • Inject a solvent blank to check for system contamination.

  • Inject the prepared sample solution.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards, if available.

  • Quantify impurities using an internal or external standard method.

Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method and to understand the degradation pathways of this compound.[5][6][7]

Stress Conditions

The following conditions are typically applied to induce degradation. The extent of degradation should be targeted between 5-20%.

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hours
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 hours
Oxidation 3% H₂O₂, Room Temperature, 24 hours
Thermal Degradation 105 °C, 48 hours (solid state)
Photolytic Degradation ICH-compliant light exposure (solid and solution)
Experimental Protocol: Forced Degradation
  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies, expose the solid and dissolved material.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by the developed HPLC-UV method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

  • Perform peak purity analysis of the main peak in the stressed samples to ensure no co-eluting degradation products.

Visualizations

Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample This compound Sample Preparation Prepare solutions for analysis Sample->Preparation HPLC HPLC-UV Analysis (Purity and Non-Volatile Impurities) Preparation->HPLC GCMS GC-MS Analysis (Volatile Impurities) Preparation->GCMS Spectroscopy Spectroscopic Analysis (Structure Confirmation) Preparation->Spectroscopy Data_Analysis Integrate and Analyze Data HPLC->Data_Analysis GCMS->Data_Analysis Spectroscopy->Data_Analysis Impurity_ID Identify and Quantify Impurities Data_Analysis->Impurity_ID Purity_Calc Calculate Final Purity Impurity_ID->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report

Caption: General workflow for the purity assessment of this compound.

Forced Degradation Study Logic

Forced_Degradation_Logic cluster_0 Stress Conditions cluster_1 Analysis and Evaluation cluster_2 Outcome Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Start->Thermal Photo Photolytic Start->Photo HPLC_Analysis Analyze by Stability-Indicating HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Perform Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Evaluate Mass Balance Peak_Purity->Mass_Balance Outcome Method is Stability-Indicating? Mass_Balance->Outcome

Caption: Logical flow for conducting forced degradation studies.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Fluorophenoxy)aniline. This method is suitable for use in pharmaceutical development and quality control environments for the determination of the analyte in bulk drug substances or formulated products. The method utilizes a C18 stationary phase with a methanol and water mobile phase and UV detection.

Introduction

This compound is an aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1] This application note presents a validated HPLC method for the analysis of this compound, providing detailed experimental protocols and data presentation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental for developing a robust HPLC method.

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₁₂H₁₀FNO[2]

  • Predicted logP: 2.6[2]

  • Estimated pKa: The pKa of the conjugate acid of aniline is approximately 4.6.[3] Due to the electron-withdrawing nature of the fluorophenoxy group, the pKa of this compound is expected to be slightly lower than that of aniline. For method development, an estimated pKa of 3.5-4.5 is a reasonable starting point. Controlling the mobile phase pH away from the pKa is crucial for consistent retention and good peak shape.

  • UV Absorption: Aniline exhibits UV absorption maxima at approximately 230 nm and 280 nm.[4] In acidic solutions, the spectrum of aniline resembles that of benzene.[5] It is anticipated that this compound will have a similar UV profile. The use of a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength during method development.

Experimental Protocol

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.[6]
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: WaterB: Methanol
Gradient Elution 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-12.1 min: 90% to 60% B12.1-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 230 nm or 280 nm (to be optimized using a PDA detector).[4]
Injection Volume 10 µL
Run Time 15 minutes
Reagents and Standards
  • Solvents: HPLC grade methanol and water.

  • Reference Standard: this compound of known purity.

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial conditions, 60:40 Methanol:Water) to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The following is a general procedure that can be adapted for various sample matrices.

  • Solid Samples (e.g., drug substance):

    • Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 10 minutes to dissolve.

    • Dilute to volume with methanol.

    • Further dilute an aliquot with the mobile phase to a concentration within the calibration range.

  • Formulated Products (e.g., tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to one tablet dose into a suitable volumetric flask.

    • Add a diluent (e.g., 70:30 methanol:water) to about 70% of the flask volume.

    • Sonicate for 15 minutes with intermittent shaking to ensure complete extraction.

    • Dilute to volume with the diluent.

    • Centrifuge a portion of the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes typical performance characteristics for a validated HPLC method for this compound analysis.

ParameterResult
Retention Time (RT) Approximately 7.5 min (under the specified conditions)
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Experimental Workflow and Diagrams

The logical flow of the experimental protocol is depicted in the following diagram.

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection System_Equilibration System Equilibration Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting for routine analysis and stability studies. Method validation should be performed according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its suitability for the intended purpose.

References

Application Notes: 2-(4-Fluorophenoxy)aniline as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Fluorophenoxy)aniline as a key building block in the design and synthesis of novel therapeutic agents. This scaffold is particularly prominent in the development of kinase inhibitors for oncology.

Introduction

This compound is a diaryl ether that serves as a valuable scaffold in medicinal chemistry. Its structural features, including the aniline moiety and the fluorinated phenyl ring, offer several advantages for drug design. The aniline group can act as a crucial hydrogen bond donor and/or acceptor, facilitating interactions with the hinge region of kinase active sites. The 4-fluorophenoxy group can occupy hydrophobic pockets and the fluorine atom can modulate the compound's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Key Applications in Drug Discovery

The this compound scaffold has been successfully incorporated into a variety of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) implicated in cancer progression. Notable examples include inhibitors of c-Met and VEGFR-2, key regulators of cell growth, proliferation, and angiogenesis.

c-Met Kinase Inhibitors

Aberrant activation of the c-Met signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention. Several potent c-Met inhibitors have been developed utilizing the this compound core. The general structure of these inhibitors often involves the substitution on the aniline nitrogen with a heterocyclic core that binds to the kinase hinge region.

VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The this compound moiety has been employed in the design of VEGFR-2 inhibitors, where it contributes to the overall binding affinity and selectivity of the compounds.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative kinase inhibitors incorporating the fluorophenoxy aniline scaffold.

Table 1: In Vitro c-Met Kinase and Antiproliferative Activity of 4-(2-Fluorophenoxy)quinoline Derivatives

Compound IDc-Met IC50 (nM)A549 (lung) IC50 (μM)H460 (lung) IC50 (μM)HT-29 (colon) IC50 (μM)MKN-45 (gastric) IC50 (μM)U87MG (glioblastoma) IC50 (μM)SMMC-7721 (liver) IC50 (μM)
33 0.59------

Note: Antiproliferative data for specific cell lines for compound 33 were not detailed in the provided source.[1]

Table 2: In Vitro EGFR and c-Met Kinase and Antiproliferative Activity of 4-(2-Fluorophenoxy)-7-methoxyquinazoline Derivatives

Compound IDEGFRL858R IC50 (nM)c-Met IC50 (nM)A549-P (lung) IC50 (μM)H1975 (lung) IC50 (μM)PC-9 (lung) IC50 (μM)
TS-41 68.10.261.48-2.76

Note: Data for H1975 cell line for compound TS-41 was not detailed in the provided source.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of 1-fluoro-4-(2-nitrophenoxy)benzene to yield the title compound.

Materials:

  • 1-fluoro-4-(2-nitrophenoxy)benzene

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • 40% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Potassium carbonate (K2CO3)

  • Silica gel for column chromatography

  • Toluene

Procedure:

  • In a 2 L four-necked round bottom flask equipped with a stirrer, condenser, dropping funnel, and thermometer, add 510 mL of concentrated hydrochloric acid and 510 g (2.26 mol) of tin(II) chloride dihydrate. Stir the mixture at room temperature.

  • Dissolve 120.0 g (0.51 mol) of 1-fluoro-4-(2-nitrophenoxy)benzene in 510 mL of THF and add it to the dropping funnel.

  • Add the THF solution dropwise to the reaction flask with vigorous stirring. Monitor the temperature and cool with a water bath if it exceeds 40°C.

  • After the addition is complete, wash the dropping funnel with 50 mL of THF and add it to the reaction mixture.

  • Maintain the reaction at 40°C for 2 hours, then cool to room temperature.

  • Transfer the reaction solution to a 3 L four-necked round bottom flask equipped with a stirrer, condenser, dropping funnel, and thermometer. Cool the flask to 5°C in an ice water bath.

  • Slowly add 285 mL of 40% aqueous sodium hydroxide solution dropwise, ensuring the temperature is controlled.

  • Filter the precipitated inorganic salt by suction filtration and wash the residue with 1 L of ethyl acetate.

  • Transfer the filtrate to a 3 L separatory funnel, separate the aqueous layer, and extract it with 500 mL of ethyl acetate.

  • Combine the organic layers, wash with 500 mL of water, and dry over potassium carbonate.

  • Remove the potassium carbonate by filtration and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using toluene as the eluent to obtain this compound. The expected yield is approximately 75.9%.[3]

Protocol 2: General Procedure for a Kinase Inhibition Assay (c-Met)

This protocol outlines a representative method for evaluating the inhibitory activity of a compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a solution of the test compound at various concentrations in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the recombinant c-Met enzyme.

  • Add the test compound solutions to the wells. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds Inhibitor This compound Derivative Inhibitor->cMet Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response STAT3->Transcription Transcription->Cell_Response

Caption: c-Met signaling pathway and its inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Receptor PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Angiogenesis, Endothelial Cell Proliferation & Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: VEGFR-2 signaling pathway and its inhibition.

Drug_Discovery_Workflow Start Start: This compound Synthesis Synthesis of Derivative Library Start->Synthesis Screening In Vitro Screening (e.g., Kinase Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Studies (e.g., Xenograft Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow using the building block.

References

Application Notes: Derivatization of 2-(4-Fluorophenoxy)aniline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-(4-Fluorophenoxy)aniline scaffold is a privileged structure in medicinal chemistry, combining a diaryl ether linkage with a reactive aniline moiety. Diaryl ether derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the primary aromatic amine in this compound offers a versatile handle for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. This document provides detailed protocols for the derivatization of this core structure via N-acylation, N-sulfonylation, and Schiff base formation, followed by protocols for evaluating their biological activity.

Derivatization Strategies

The primary amino group of this compound is a nucleophile that can readily react with various electrophiles. This allows for the synthesis of a wide array of derivatives. The general workflow for synthesis and screening is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening A This compound (Starting Material) B Derivatization Reactions (Acylation, Sulfonylation, Schiff Base) A->B C Library of Novel Derivatives B->C D Anticancer Screening (MTT Assay) C->D E Antimicrobial Screening (MIC Determination) C->E F Hit Identification & SAR Analysis D->F E->F

Caption: General workflow for derivatization and biological screening.

Experimental Protocol: N-Acylation

N-acylation is a robust method to introduce a variety of substituents. This protocol describes a general procedure using an acyl chloride.

  • Materials:

    • This compound

    • Acetyl chloride (or other acyl chloride)

    • Pyridine or Triethylamine (base)

    • Dichloromethane (DCM) (solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[4]

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure N-acyl derivative.

Experimental Protocol: N-Sulfonylation

Sulfonamides are a key functional group in many pharmaceuticals.[5] This protocol details their synthesis from this compound.

  • Materials:

    • This compound

    • Tosyl chloride (or other sulfonyl chloride)

    • Pyridine (solvent and base)

    • Hydrochloric acid (1 M)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.

    • Add the sulfonyl chloride (e.g., tosyl chloride, 1.1 eq) portion-wise to the solution while stirring.[6]

    • Allow the reaction mixture to stir at room temperature overnight.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Acidify the mixture with 1 M HCl to neutralize excess pyridine.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[7]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-sulfonyl derivative.

Experimental Protocol: Schiff Base Formation

Schiff bases (imines) are formed by the condensation of a primary amine with an aldehyde or ketone.[8]

  • Materials:

    • This compound

    • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

    • Ethanol (solvent)

    • Glacial acetic acid (catalyst)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.[9]

    • Add the substituted benzaldehyde (1.0 eq) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.[9]

    • Reflux the mixture for 3-5 hours, monitoring for product formation by TLC.[9]

    • After completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

    • Collect the resulting solid by vacuum filtration.[8]

    • Wash the crystals with cold ethanol and dry to yield the pure Schiff base derivative.

Biological Screening Protocols

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]

  • Materials:

    • Human cancer cell line (e.g., MCF-7 breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[11]

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[12]

    • Prepare serial dilutions of the synthesized derivatives in culture medium and add 100 µL to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ humidified incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) or other suitable growth medium.[13]

    • Synthesized derivatives dissolved in DMSO

    • Sterile 96-well microtiter plates.[15]

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.[13]

  • Procedure:

    • Dispense 100 µL of broth into each well of a 96-well plate.[16]

    • Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.[16]

    • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).[13]

    • Incubate the plates at 37 °C for 16-20 hours.[14][15]

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Data Presentation

The biological activities of the synthesized derivatives are summarized below.

Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Cells.

Compound IDR-GroupIC₅₀ (µM)
FPA-01 -COCH₃ (Acetyl)25.4
FPA-02 -COPh (Benzoyl)15.8
FPA-03 -SO₂C₆H₄CH₃ (Tosyl)18.2
FPA-04 -SO₂Ph (Benzenesulfonyl)21.1
FP-SB-01 -N=CH-Ph> 50
FP-SB-02 -N=CH-C₆H₄-OCH₃35.7
Doxorubicin (Positive Control)0.9

Table 2: Antimicrobial Activity (MIC) of this compound Derivatives.

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
FPA-01 -COCH₃ (Acetyl)64>128
FPA-02 -COPh (Benzoyl)32128
FPA-03 -SO₂C₆H₄CH₃ (Tosyl)1664
FPA-04 -SO₂Ph (Benzenesulfonyl)3264
FP-SB-01 -N=CH-Ph128>128
FP-SB-02 -N=CH-C₆H₄-OCH₃64128
Ciprofloxacin (Positive Control)10.5

Hypothetical Mechanism of Action

Phenoxyaniline derivatives have been investigated as inhibitors of various signaling pathways critical for cancer cell survival, such as the MAPK/ERK pathway.[1] Inhibition of key kinases like MEK can block downstream signaling, leading to reduced proliferation and apoptosis.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Phenoxyaniline Derivative (e.g., FPA-02) Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway by a phenoxyaniline derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Fluorophenoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-fluorophenoxy)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The main synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: This common two-step process involves the reaction of 2-nitrophenol with 1-fluoro-4-nitrobenzene (or a similar activated fluoroaromatic compound) to form 1-(4-fluorophenoxy)-2-nitrobenzene, which is then reduced to the desired aniline. A known method for the reduction step utilizes tin(II) chloride dihydrate and hydrochloric acid, achieving a yield of 75.9%.[1]

  • Ullmann Condensation: This copper-catalyzed cross-coupling reaction can be used to form the C-O or C-N bond. For instance, reacting 2-aminophenol with a 4-fluorophenyl halide or 4-fluorophenol with a 2-halonitrobenzene (followed by reduction) or a protected 2-haloaniline. Traditional Ullmann reactions often require high temperatures, but modern methods with ligands can proceed under milder conditions.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds. This could involve coupling 2-aminophenol with a 4-fluorophenyl halide or 4-fluorophenol with a 2-haloaniline. The choice of palladium precatalyst, ligand, and base is critical for success.

Q2: I am experiencing low yields in my synthesis. What are the common factors to investigate?

A2: Low yields can stem from several factors depending on the synthetic route. For cross-coupling reactions like the Ullmann or Buchwald-Hartwig, key areas to troubleshoot include:

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial and substrate-dependent. For Buchwald-Hartwig reactions, sterically hindered biarylphosphine ligands are often effective. It is also preferable to use a precatalyst to ensure the clean formation of the active catalytic species.[2][3]

  • Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common but can be incompatible with sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for delicate substrates, potentially requiring higher reaction temperatures.[2]

  • Solvent: The solvent must adequately dissolve the reactants and the base. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig aminations. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[2]

  • Reaction Temperature: Typical temperatures for Buchwald-Hartwig reactions are between 80-100°C.[2] Ullmann condensations traditionally require higher temperatures, often exceeding 210°C, though modern ligand-accelerated methods can be performed at lower temperatures.[4]

  • Atmosphere: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen. It is essential to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are some common side products I should be aware of?

A3: Potential side products can include:

  • Hydrodehalogenation: In palladium-catalyzed reactions, the starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Homocoupling: The starting materials may couple with themselves to form symmetrical biaryls or diaryl ethers.

  • Products from competing nucleophiles: If the substrate contains multiple nucleophilic sites (e.g., both an amine and a hydroxyl group), side products from the reaction at the unintended site may form. Protecting groups may be necessary to improve selectivity.

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[5]

Q4: How can I purify the final product, this compound?

A4: The most common purification methods for aromatic amines like this compound are:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A common mobile phase is a mixture of hexane and ethyl acetate on a silica gel stationary phase.[5][6]

  • Recrystallization: If the product is a solid, recrystallization can be a very effective technique for removing small amounts of impurities.[5]

  • Acid-Base Extraction: This method utilizes the basicity of the aniline to separate it from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the aniline as its salt. The aqueous layer is then basified to regenerate the free aniline, which can be extracted back into an organic solvent.

Troubleshooting Guides

Guide 1: Troubleshooting the Ullmann Condensation
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive copper catalyst.Use freshly prepared, activated copper powder or a reliable source of a copper(I) salt like CuI.
Reaction temperature is too low.Traditional Ullmann reactions often require temperatures above 200°C.[4] Consider using a higher boiling point solvent like DMF or NMP.
Insufficiently activated aryl halide.Electron-withdrawing groups on the aryl halide can accelerate the reaction. Aryl iodides are more reactive than bromides or chlorides.[4]
Poor choice of base.A strong base is typically required. Consider using potassium carbonate or potassium hydroxide.
Formation of Side Products Homocoupling of starting materials.Use a slight excess of the more readily available starting material.
Reaction with other functional groups.Protect sensitive functional groups on your starting materials.
Guide 2: Troubleshooting the Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low or No Conversion Inactive catalyst.Use a palladium precatalyst for more reliable generation of the active Pd(0) species. Ensure the reaction is performed under a strict inert atmosphere.[2]
Inappropriate ligand.The choice of ligand is critical. For aryl chlorides, sterically hindered biarylphosphine ligands like XPhos or SPhos are often effective.[7]
Incorrect base.Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, possibly at higher temperatures.[2]
Unsuitable solvent.Toluene and dioxane are generally good choices. Avoid chlorinated solvents.[2]
Hydrodehalogenation of Aryl Halide Side reaction competing with amination.Optimize the ligand and reaction conditions. Some ligands are better at promoting reductive elimination over competing pathways.
Low Yield with Aryl Iodide Catalyst inhibition by iodide.While aryl iodides are generally reactive, the iodide formed can sometimes inhibit the catalyst. Using an aryl bromide or chloride may be more effective in some cases.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected yields for the different synthetic routes. Note that yields are highly dependent on the specific substrates and optimization of reaction conditions.

Table 1: Synthesis via Reduction of 1-(4-fluorophenoxy)-2-nitrobenzene

Reagents Solvent Temperature (°C) Time (h) Yield (%)
1-(4-fluorophenoxy)-2-nitrobenzene, SnCl₂·2H₂O, HClTetrahydrofuran/Water20 - 40275.9[1]

Table 2: Hypothetical Yields for Ullmann Condensation Optimization

Copper Source Ligand Base Solvent Temperature (°C) Yield (%)
CuINoneK₂CO₃DMF15040-50
CuIL-prolineK₂CO₃DMSO11060-75[8]
CuIPhenanthrolineCs₂CO₃Toluene12055-70
CuO NanoparticlesNoneKOH/Cs₂CO₃DMSO10070-85[9]

Table 3: Illustrative Yields for Buchwald-Hartwig Amination Parameter Screening

Palladium Precatalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10085-95[7]
Pd(OAc)₂SPhosNaOtBuDioxane10080-90
Pd₂(dba)₃RuPhosCs₂CO₃Toluene11075-85
Pd G3 PrecatalystBrettPhosLHMDSTHF8090-98

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is adapted from a known literature procedure.[1]

Materials:

  • 1-(4-fluorophenoxy)-2-nitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • 40% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Potassium carbonate (K₂CO₃)

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a stirrer, add concentrated HCl and tin(II) chloride dihydrate and stir at room temperature.

  • Prepare a solution of 1-(4-fluorophenoxy)-2-nitrobenzene in THF.

  • Add the nitro compound solution dropwise to the stirred acidic tin chloride solution. Maintain the reaction temperature below 40°C by cooling with a water bath if necessary.

  • After the addition is complete, continue stirring at 40°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a larger flask and cool to 5°C in an ice-water bath.

  • Slowly add 40% aqueous NaOH solution dropwise to make the solution alkaline, while carefully controlling the temperature.

  • Filter the precipitated inorganic salts by suction filtration and wash the residue with ethyl acetate.

  • Separate the aqueous layer from the filtrate and extract it with ethyl acetate.

  • Combine all ethyl acetate layers, wash with water, and dry over potassium carbonate.

  • Remove the potassium carbonate by filtration and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using toluene as the eluent to obtain this compound.

Protocol 2: General Procedure for Ullmann Condensation

Materials:

  • 2-Haloaniline (e.g., 2-iodoaniline) or 2-aminophenol

  • 4-Fluorophenol or 4-fluorophenyl halide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or phenanthroline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the phenol or aniline, the copper(I) iodide, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 110-150°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Haloaniline (e.g., 2-chloroaniline) or 2-aminophenol

  • 4-Fluorophenol or 4-fluorophenyl halide

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.

  • Add the aryl halide and the amine or phenol.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product troubleshooting_logic Low Yield Low Yield Check Catalyst Check Catalyst Low Yield->Check Catalyst Check Base Check Base Low Yield->Check Base Check Solvent Check Solvent Low Yield->Check Solvent Check Temperature Check Temperature Low Yield->Check Temperature Check Atmosphere Check Atmosphere Low Yield->Check Atmosphere Optimize Optimize Check Catalyst->Optimize Check Base->Optimize Check Solvent->Optimize Check Temperature->Optimize Check Atmosphere->Optimize

References

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenoxy)aniline. The guidance is structured in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the formation of a diaryl ether linkage to create the intermediate, 1-(4-fluorophenoxy)-2-nitrobenzene. This is most commonly achieved through either an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction. The second step is the reduction of the nitro group in the intermediate to the desired aniline.

Q2: Which method is preferred for the diaryl ether formation, Ullmann or Buchwald-Hartwig?

A2: The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling depends on several factors, including scale, available equipment, and sensitivity of starting materials.

  • Ullmann Condensation: This is a classical method that uses a copper catalyst. It is often more cost-effective for large-scale synthesis but typically requires high reaction temperatures (often >150 °C) and polar aprotic solvents. These harsh conditions can sometimes lead to side reactions.

  • Buchwald-Hartwig C-O Coupling: This method utilizes a palladium catalyst with a phosphine ligand and generally proceeds under milder conditions with a broader substrate scope. While the catalyst system can be more expensive, the milder conditions may provide better yields and functional group tolerance, making it a favorable option for complex molecules.

Q3: What are the common reducing agents for converting the nitro-intermediate to the final aniline product?

A3: Several reducing agents can be employed for the reduction of the nitro group. Common methods include:

  • Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. This is a clean method, but care must be taken to avoid side reactions like defluorination.

  • Metal/Acid Reduction: A widely used and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl2) in an acidic medium is a particularly common and effective reagent for this transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the reaction step.

Step 1: Diaryl Ether Formation (Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene)

Issue 1.1: Low or No Yield of the Desired Diaryl Ether

Potential Cause Troubleshooting Recommendation
Inactive Catalyst For Ullmann, use freshly activated copper powder or a reliable copper(I) salt (e.g., CuI). For Buchwald-Hartwig, ensure the palladium catalyst and ligand are not degraded; consider using a pre-catalyst for more consistent results.
Inappropriate Base The choice of base is critical. For Ullmann, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like Cs₂CO₃ or K₃PO₄ can be used for sensitive substrates.
Poor Solvent Choice Ensure the solvent is anhydrous and degassed. For Ullmann, high-boiling polar aprotic solvents like DMF or DMSO are typical. For Buchwald-Hartwig, toluene, dioxane, or THF are commonly used. Poor solubility of reactants can hinder the reaction.
Low Reaction Temperature Ullmann reactions often require high temperatures (>150 °C) to proceed at a reasonable rate. Buchwald-Hartwig reactions are milder but may still require heating (typically 80-110 °C).
Poor Quality Starting Materials Ensure the 4-fluorophenol and the 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-bromonitrobenzene) are pure and dry. Impurities can poison the catalyst.

Issue 1.2: Formation of Significant Side Products

Side Product Potential Cause Troubleshooting Recommendation
Homocoupling Products (e.g., 4,4'-difluorobiphenyl from 4-fluorophenol starting material, or 2,2'-dinitrobiphenyl from 2-halonitrobenzene)Ullmann: High reaction temperatures and high catalyst loading can promote homocoupling of the aryl halide.Optimize the reaction temperature and catalyst concentration. The use of appropriate ligands can sometimes suppress this side reaction.
Dehalogenated Starting Material (e.g., nitrobenzene from 2-halonitrobenzene)Buchwald-Hartwig: Formation of a palladium-hydride species can lead to reductive dehalogenation.Optimize the choice of ligand and base. Ensure the reaction is run under an inert atmosphere to minimize sources of hydrogen.
Phenol Formation (from the aryl halide)Hydrolysis of the aryl halide by residual water in the reaction mixture.Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction.
Step 2: Nitro Group Reduction (Synthesis of this compound)

Issue 2.1: Incomplete Reduction of the Nitro Group

Potential Cause Troubleshooting Recommendation
Insufficient Reducing Agent Ensure a sufficient molar excess of the reducing agent is used. For SnCl₂ reductions, a 3-5 fold molar excess is common.
Inactive Catalyst (for Catalytic Hydrogenation) Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from the previous step. Purifying the nitro-intermediate before reduction is recommended.
Low Reaction Temperature Some reductions, particularly with metal/acid, may require heating to initiate or drive to completion.
Poorly Mixed Reaction Ensure vigorous stirring, especially in heterogeneous reactions (e.g., with solid metals or catalysts).

Issue 2.2: Formation of Unwanted Byproducts

Side Product Potential Cause Troubleshooting Recommendation
Defluorinated Product (2-Phenoxyaniline)Catalytic Hydrogenation: Over-reduction or harsh reaction conditions can lead to the cleavage of the C-F bond.Optimize the reaction conditions (temperature, pressure, reaction time). Consider a milder reducing agent like SnCl₂.
Azoxy, Azo, or Hydrazo Intermediates Incomplete reduction of the nitro group. These are common intermediates in nitro group reductions.Ensure sufficient reducing agent and reaction time. The choice of reducing agent and pH can also influence the formation of these intermediates.
Chlorinated Aniline (if starting from a chloro-nitro intermediate) Incomplete reduction of the starting material from the previous step.Improve the purification of the 1-(4-fluorophenoxy)-2-nitrobenzene intermediate to remove any unreacted 2-chloronitrobenzene before the reduction step.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes. Please note that these are general guidelines, and optimization may be necessary for specific experimental setups.

Parameter Ullmann Condensation Buchwald-Hartwig C-O Coupling Nitro Group Reduction (SnCl₂)
Catalyst CuI or Cu₂O (5-10 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)-
Ligand N,N-dimethylglycine or L-proline (10-20 mol%)XPhos or RuPhos (2-4 mol%)-
Base K₂CO₃ or Cs₂CO₃ (2 equivalents)NaOtBu or K₃PO₄ (1.5-2 equivalents)-
Solvent DMF or DMSOToluene or DioxaneEthanol or Ethyl Acetate
Temperature 120-160 °C80-110 °C50-80 °C
Typical Yield 60-80%75-95%85-95%
Common Side Products (%) Homocoupling (5-15%), Phenol formation (<5%)Dehalogenation (2-10%)Defluorination (<5% with SnCl₂), Azo/Azoxy compounds (<5%)

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenoxy)-2-nitrobenzene via Ullmann Condensation
  • Reagent Preparation: To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronitrobenzene (1.0 eq.), 4-fluorophenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the copper catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nitro Group Reduction with Tin(II) Chloride.[1]
  • Reagent Preparation: In a round-bottom flask, dissolve 1-(4-fluorophenoxy)-2-nitrobenzene (1.0 eq.) in ethanol.

  • Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and stir. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield in Diaryl Ether Synthesis start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst and Ligand Activity start->check_catalyst check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_base_solvent Re-evaluate Base and Solvent System check_reagents->check_base_solvent check_catalyst->check_base_solvent check_conditions->check_base_solvent optimize Systematic Optimization of Parameters check_base_solvent->optimize analysis Analyze for Side Products (GC-MS, LC-MS) optimize->analysis G Potential Side Reaction Pathways Reactants Aryl Halide + Phenol/Amine Desired_Product Desired Cross-Coupling Product Reactants->Desired_Product Main Reaction Path Homocoupling Homocoupling of Aryl Halide Reactants->Homocoupling Side Reaction 1 Dehalogenation Reductive Dehalogenation Reactants->Dehalogenation Side Reaction 2 Hydrolysis Hydrolysis of Aryl Halide Reactants->Hydrolysis Side Reaction 3 G General Experimental Workflow start Step 1: Diaryl Ether Synthesis (Ullmann or Buchwald-Hartwig) workup1 Reaction Work-up and Crude Isolation start->workup1 purification1 Purification of Intermediate (Column Chromatography) workup1->purification1 reduction Step 2: Nitro Group Reduction purification1->reduction workup2 Reaction Work-up and Neutralization reduction->workup2 purification2 Final Product Purification (Recrystallization/Chromatography) workup2->purification2 analysis Purity and Structural Analysis (HPLC, GC-MS, NMR) purification2->analysis

Technical Support Center: Troubleshooting Low Yield in Ullmann Condensation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Ullmann condensation for the synthesis of diarylamines.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation of an aniline with an aryl halide is resulting in a low or no yield. What are the common causes?

A1: Low yields in the Ullmann condensation are a frequent issue and can be attributed to several factors. Traditionally, this reaction required harsh conditions, such as high temperatures (often over 210°C) and stoichiometric amounts of copper, which can lead to poor yields and limited functional group tolerance.[1][2] While modern protocols have improved upon these conditions, problems can still arise. Key areas to investigate include:

  • Catalyst Inactivity: The copper source, particularly copper(I) salts like CuI, can oxidize over time, leading to reduced catalytic activity.[2][3]

  • Suboptimal Reaction Conditions: The temperature, solvent, and base are critical parameters that can significantly affect the reaction rate and yield.[1][2]

  • Inappropriate Ligand: Modern Ullmann reactions often rely on a ligand to facilitate the catalytic cycle under milder conditions. The absence of a suitable ligand may necessitate harsher conditions that the starting materials cannot tolerate.[2]

  • Substrate Reactivity: The reactivity of the aryl halide (I > Br > Cl) and the electronic properties of both the aryl halide and the aniline play a significant role.[1][2] Electron-withdrawing groups on the aryl halide generally accelerate the coupling.[1]

  • Side Reactions: Competing reactions such as hydrodehalogenation (loss of the halogen from the aryl halide) and homocoupling of the aryl halide can consume starting materials and reduce the yield of the desired product.[2][4]

Q2: How do I choose the right ligand for my Ullmann condensation, and what is its role?

A2: Ligands are crucial in modern Ullmann-type reactions as they accelerate the catalytic cycle, enabling the reaction to proceed under milder temperatures and improving yields.[2][5] They function by stabilizing the copper catalyst and facilitating the key steps of oxidative addition and reductive elimination.[2] The introduction of bidentate ligands, such as diamines, amino acids, 1,10-phenanthroline, and 2,2'-dipyridyl, has significantly advanced the Ullmann condensation.[1][6][7]

When selecting a ligand, consider the following:

  • Amine Type: Different ligands show varying efficacy with different types of amines (aliphatic vs. aromatic).

  • Aryl Halide: The reactivity of the aryl halide can influence ligand choice. For less reactive aryl chlorides, more specialized and efficient ligand systems may be necessary.

  • Reaction Conditions: The solubility and stability of the ligand under the planned reaction conditions (solvent, temperature) are important considerations.

A screening of different ligand classes is often the most effective approach to identify the optimal ligand for a specific substrate combination.

Q3: My reaction is stalling or proceeding very slowly. What steps can I take to improve the reaction rate?

A3: A stalled or slow Ullmann condensation can often be rectified by systematically evaluating and optimizing the reaction parameters.

  • Increase Temperature: Traditionally, Ullmann reactions require high temperatures, sometimes exceeding 210°C.[1] If using a modern, ligand-accelerated protocol at lower temperatures, a modest increase in temperature (e.g., in 10-20°C increments) can significantly increase the reaction rate.

  • Check Catalyst and Ligand Loading: While catalytic amounts are used in modern protocols, ensuring the correct loading is critical. If catalyst decomposition is suspected, a higher catalyst loading might be beneficial.[2]

  • Evaluate Solvent and Base Combination: The choice of solvent and base is critical and interdependent. Polar aprotic solvents like DMF, DMSO, and NMP are commonly used.[1] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a role in activating the aniline and can influence the overall reaction kinetics.[8][9] It is often beneficial to screen different combinations.

  • Ensure Anhydrous Conditions: The presence of water can negatively impact the reaction by reacting with the base and potentially deactivating the catalyst. Ensure all reagents and the solvent are anhydrous.[10]

Q4: I am observing significant side products, particularly the hydrodehalogenation of my aryl halide. How can I minimize this?

A4: Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a common side reaction. To minimize this:

  • Use a Suitable Ligand: A well-chosen ligand can promote the desired C-N bond formation over the hydrodehalogenation pathway by accelerating the cross-coupling catalytic cycle.[2]

  • Optimize the Base: The strength and nature of the base can influence the extent of side reactions. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can help identify one that minimizes this side reaction.[9]

  • Control Reaction Temperature: Excessive temperatures can sometimes favor side reactions. If possible, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (oxidized Cu(I) source).2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Unreactive aryl halide (e.g., aryl chloride).1. Use fresh, high-purity CuI or another copper source. Consider in situ activation of copper powder.[1][2]2. Incrementally increase the reaction temperature. Classical conditions may require >200°C, while modern protocols often run between 60-140°C.[1][2]3. Screen different solvents (e.g., DMF, DMSO, dioxane, toluene) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2][11][12]4. Switch to a more reactive aryl halide (I > Br > Cl). For aryl chlorides, specialized ligand systems may be required.
Reaction Stalls 1. Catalyst decomposition.2. Product inhibition.1. Use a ligand to stabilize the catalyst.[2]2. Consider a higher catalyst loading or a different ligand system.
Significant Side Products (e.g., Hydrodehalogenation) 1. Non-optimal base.2. Absence of a suitable ligand.1. Optimize the base; screen different inorganic bases.2. Introduce a ligand to promote the desired C-N coupling over side reactions.

Experimental Protocols

General Protocol for a Ligand-Accelerated Ullmann Condensation of an Aniline

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine) (0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF or dioxane) (3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, aniline, CuI, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Ullmann_Troubleshooting start Low Yield in Ullmann Condensation check_catalyst 1. Check Catalyst Activity (Fresh Cu(I) source?) start->check_catalyst check_conditions 2. Evaluate Reaction Conditions (Temperature, Solvent, Base) check_catalyst->check_conditions Catalyst OK optimize Systematically Optimize: - Screen Ligands - Screen Solvents/Bases - Adjust Temperature check_catalyst->optimize Inactive Catalyst check_ligand 3. Assess Ligand (Is a suitable ligand present?) check_conditions->check_ligand Conditions OK check_conditions->optimize Suboptimal check_substrate 4. Substrate Reactivity (Aryl-I > Br > Cl) check_ligand->check_substrate Ligand OK check_ligand->optimize No/Poor Ligand check_substrate->optimize Substrate OK (but still low yield) success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low yields in Ullmann condensations.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents Combine Aryl Halide, Aniline, CuI, Ligand, and Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-110°C) solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Dilute and Filter through Celite cool->filter extract Aqueous Wash filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for the Ullmann condensation.

References

Technical Support Center: Preventing Byproduct Formation in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in your Buchwald-Hartwig amination reactions.

Troubleshooting Guides

Issue 1: Presence of Hydrodehalogenation Byproduct

Symptom: You observe a significant amount of the arene byproduct formed by the replacement of the halide with a hydrogen atom.

Cause: The formation of palladium hydride species, which can arise from several sources, leads to the reductive cleavage of the aryl-halide bond. A common pathway is the β-hydride elimination from a palladium amide intermediate.[1][2][3]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination of the product and sterically hinder the approach of species that can lead to palladium hydrides.[4] Ligands like tBuXPhos have been shown to be effective in minimizing hydrodehalogenation.[5]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often give high reaction rates but can be incompatible with sensitive functional groups.[6] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required for substrates with base-sensitive functionalities, potentially at the cost of higher reaction temperatures.[7]

  • Solvent Choice: Use anhydrous and degassed solvents. Protic sources like water can contribute to the formation of palladium hydrides.[5] Aprotic, nonpolar solvents like toluene or m-xylene are often preferred as they can also help to precipitate inorganic salts which might otherwise inhibit the catalyst.[3][8]

  • Bimetallic Catalyst Systems: In some cases, a bimetallic palladium-copper nanocatalyst system has been shown to suppress the hydrodehalogenation pathway.[1]

Issue 2: Formation of Aryl Halide Homocoupling Byproduct (Biaryl)

Symptom: You detect the formation of a biaryl compound, resulting from the coupling of two aryl halide molecules.

Cause: This side reaction can be promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[9] It can also occur if the transmetalation step in the desired catalytic cycle is slow.

Solutions:

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using thoroughly degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen).[9]

  • Pre-catalyst Activation: Using a pre-formed, well-defined palladium(0) catalyst can sometimes be more effective than generating it in situ from a Pd(II) source, as the in situ reduction can sometimes be a source of side reactions.

  • Reaction Order of Addition: Pre-heating the mixture of the palladium catalyst, base, and solvent before adding the aryl boronic acid (in the case of Suzuki-Miyaura, a related reaction with similar issues) has been suggested as a strategy to minimize homocoupling.[9] This may also be applicable to Buchwald-Hartwig amination under certain conditions.

  • Additives: The addition of a mild reducing agent may help to keep the palladium in the active Pd(0) state and suppress Pd(II)-mediated homocoupling.[10]

Issue 3: Reaction with Competing Nucleophiles

Symptom: If your substrate contains multiple nucleophilic sites (e.g., both an amine and a phenol), you observe the formation of byproducts where the palladium has catalyzed a reaction at the undesired site.

Cause: The palladium catalyst can potentially react with any available nucleophilic group in the reaction mixture.

Solution:

  • Protecting Groups: The most straightforward solution is to protect the more reactive or undesired nucleophilic group before the Buchwald-Hartwig amination. For example, a phenol can be protected as a silyl ether or another suitable protecting group.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Buchwald-Hartwig amination?

A1: The most frequently encountered byproducts are the result of hydrodehalogenation of the aryl halide and homocoupling of the aryl halide to form a biaryl species.[5][10] If the substrate contains other nucleophilic functional groups, byproducts from reactions at those sites can also be observed.[11]

Q2: How does the choice of phosphine ligand affect byproduct formation?

A2: The phosphine ligand is a critical component for a successful Buchwald-Hartwig amination and plays a major role in controlling selectivity. Bulky and electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are generally preferred.[12] These ligands promote the desired reductive elimination step to form the C-N bond and can suppress side reactions like β-hydride elimination that leads to hydrodehalogenation.[4] The steric bulk also helps to prevent the formation of inactive palladium dimers.[3]

Q3: Can the base influence the formation of byproducts?

A3: Yes, the base is a key parameter. While strong bases like NaOtBu can lead to faster reactions, they can also promote side reactions, especially with sensitive substrates.[6] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can offer better functional group tolerance and potentially reduce byproduct formation, although they may require higher reaction temperatures.[7] The choice of base should be carefully considered based on the specific substrates being used.

Q4: What is the role of the solvent in preventing byproducts?

A4: The solvent can significantly impact the reaction outcome. Aprotic, non-polar solvents like toluene and m-xylene are commonly used and have been shown to favor the desired amination product over byproducts like those from debromination.[8] Polar aprotic solvents can sometimes lead to an increase in side reactions.[13] It is also crucial to use anhydrous and degassed solvents to minimize water and oxygen, which can lead to hydrodehalogenation and catalyst deactivation, respectively.[5]

Q5: I am observing the formation of phosphine oxide in my reaction. Is this a problem and how can I prevent it?

A5: The oxidation of the phosphine ligand to phosphine oxide is a common catalyst deactivation pathway. This can be caused by trace amounts of oxygen or peroxides in the solvent. While phosphine oxides are generally considered detrimental to catalytic activity, there are some reports where they can act as stabilizing ligands for the palladium catalyst.[7][14] To prevent phosphine oxide formation, ensure your reaction is performed under a strictly inert atmosphere with thoroughly degassed solvents.

Q6: My reaction is not going to completion and I see a black precipitate. What is happening?

A6: The formation of a black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has agglomerated and precipitated out of the solution, leading to a loss of catalytic activity. This can be caused by a variety of factors including the presence of oxygen, high temperatures, or an inappropriate ligand-to-metal ratio. To avoid this, ensure a strictly inert atmosphere, optimize the reaction temperature, and use an appropriate ligand that effectively stabilizes the palladium nanoparticles.

Data on Byproduct Formation

The following tables summarize the impact of different reaction parameters on the yield of the desired product versus the hydrodehalogenation byproduct.

Table 1: Effect of Ligand on Product vs. Hydrodehalogenation Byproduct Yield

LigandAmineAryl HalideBaseSolventTemp (°C)Product Yield (%)Hydrodehalogenation Yield (%)
P(o-tolyl)₃Primary AmineAryl BromideNaOtBuToluene100LowHigh[3]
BINAPPrimary AmineAryl IodideNaOtBuToluene100HighLow[3]
XPhosDiphenylamineBromobenzeneNaOtBuToluene10096Not Reported[12]
RuPhosDiphenylamineBromobenzeneNaOtBuToluene10096Not Reported[12]
BippyPhosAliphatic AminesAryl BromideKOtBuWater60up to 92Not Reported[4]

Note: "Not Reported" indicates that the specific yield of the hydrodehalogenation byproduct was not quantified in the cited source, although the ligand was shown to be effective for the desired transformation.

Table 2: Effect of Base on Product vs. Byproduct Formation

BaseAryl HalideAmineLigandSolventProduct Yield (%)Byproduct(s) and Yield (%)
NaOtBu4-ChlorotolueneMorpholineXPhosToluene94Not specified
K₃PO₄Aryl HalideAmideBrettPhosDioxaneGoodNot specified
Cs₂CO₃Aryl HalideAmineVariousVariousGenerally GoodLower than strong bases
LHMDSAryl HalideAmineVariousVariousGoodCan be air sensitive

Experimental Protocols

Protocol 1: General Procedure to Minimize Hydrodehalogenation

This protocol is a general guideline for running a Buchwald-Hartwig amination reaction with a focus on minimizing the hydrodehalogenation side product.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask or glovebox, add the palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (argon or nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.

  • Reagent Addition: Add the aryl halide and the amine to the reaction mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Conditions to Reduce Byproducts

When faced with significant byproduct formation, a systematic screening of reaction parameters is often necessary.

Workflow:

  • Parameter Definition: Identify the key parameters to screen:

    • Ligand: Select 3-4 bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos).

    • Base: Choose a strong base (e.g., NaOtBu) and a weaker base (e.g., K₃PO₄).

    • Solvent: Select 2-3 common aprotic solvents (e.g., toluene, dioxane, THF).

    • Temperature: Choose a standard temperature (e.g., 100 °C) and a lower temperature (e.g., 80 °C).

  • High-Throughput Experimentation (HTE): If available, use HTE techniques to run multiple reactions in parallel. Otherwise, set up a series of small-scale reactions in vials.

  • Execution and Analysis: Run the reactions for a set amount of time and then analyze the crude reaction mixtures by a quantitative method like GC or LC-MS with an internal standard to determine the ratio of desired product to byproducts.

  • Optimization: Based on the screening results, identify the optimal conditions that provide the highest yield of the desired product with the lowest amount of byproducts.

Visualizations

Buchwald_Hartwig_Byproducts Key Byproduct Formation Pathways cluster_main_cycle Desired Catalytic Cycle cluster_byproducts Byproduct Formation Pathways cluster_prevention Prevention Strategies Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Amide_Complex Ar-Pd(II)(NR'R'')L_n OxAdd->Amide_Complex Amine Coordination & Deprotonation Homocoupling Ar-Ar (Homocoupling) OxAdd->Homocoupling Side Reactions (e.g., with O₂) Product Ar-NR'R'' Amide_Complex->Product Reductive Elimination PdH L_nPd(H)X Amide_Complex->PdH β-Hydride Elimination Product->Pd0 Catalyst Regeneration Hydrodehalogenation Ar-H (Hydrodehalogenation) PdH->Hydrodehalogenation Reductive Elimination Bulky_Ligands Bulky, Electron-Rich Ligands Bulky_Ligands->Product Promotes Bulky_Ligands->PdH Hinders Inert_Atmosphere Inert Atmosphere (No O₂) Inert_Atmosphere->Homocoupling Prevents Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->PdH Minimizes Formation

Caption: Key byproduct formation pathways in Buchwald-Hartwig amination and strategies for their prevention.

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation Start High Byproduct Formation Observed Identify Identify Major Byproduct (e.g., Hydrodehalogenation, Homocoupling) Start->Identify Screen_Ligands Screen Bulky, Electron-Rich Ligands Identify->Screen_Ligands Optimize_Base Optimize Base (Strong vs. Weak) Screen_Ligands->Optimize_Base Optimize_Solvent Optimize Solvent (Anhydrous, Degassed) Optimize_Base->Optimize_Solvent Check_Atmosphere Ensure Strictly Inert Atmosphere Optimize_Solvent->Check_Atmosphere Analysis Analyze Product/Byproduct Ratio Check_Atmosphere->Analysis Success Byproduct Minimized Analysis->Success Successful Failure Re-evaluate Substrate/Reagent Stability Analysis->Failure Unsuccessful

Caption: A systematic workflow for troubleshooting and minimizing byproduct formation in Buchwald-Hartwig amination.

References

Technical Support Center: 2-(4-Fluorophenoxy)aniline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of the 2-(4-Fluorophenoxy)aniline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Synthesis Route & Reaction Conditions

Q1: What are the primary synthesis routes for this compound, and which is more suitable for large-scale production?

A1: The synthesis of this compound typically involves the formation of a diaryl ether bond. The two most common methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.[1] A common strategy involves coupling an aryl halide with a phenol, followed by the reduction of a nitro group to form the aniline.

  • Ullmann Condensation: This is a classic, cost-effective method that uses a copper catalyst.[1] It often requires high reaction temperatures (frequently over 150 °C) and high-boiling polar solvents such as DMF, NMP, or nitrobenzene.[1][2] While economical, the harsh conditions can be a significant drawback on an industrial scale.[1]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction generally proceeds under milder conditions and has a broader substrate scope. Although palladium catalysts and their associated phosphine ligands can be more expensive, the milder conditions and potentially higher yields can make it a more attractive option for scaling up, especially when dealing with sensitive functional groups.[1]

Q2: My reaction conversion is poor at a larger scale compared to my lab-scale experiments. What are the potential causes?

A2: Several factors can lead to decreased conversion during scale-up:

  • Inefficient Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of the catalyst, base, and reactants, particularly if a solid inorganic base is used, which can create a thick slurry.[3] Ensure the reactor's mechanical stirrer is sufficient for the increased volume and viscosity.

  • Poor Thermal Control: Inefficient heat transfer in large reactors can result in localized hot spots or an overall lower reaction temperature, negatively affecting the reaction rate.[3] It is critical to monitor the internal reaction temperature closely.

  • Catalyst Deactivation: Catalysts can be sensitive to impurities in starting materials or solvents, which are present in larger quantities at scale.[3] Ensure all reagents are of appropriate quality. Oxygen contamination can also promote catalyst deactivation.[3]

  • Solubility Issues: The solubility of reactants, intermediates, or the catalyst may change with scale and solvent volume, potentially causing precipitation and hindering the reaction.[3]

Q3: I am observing significant by-product formation during scale-up. How can I minimize this?

A3: By-product formation is often linked to reaction kinetics and conditions.

  • Oxygen Contamination: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). Oxygen can promote unwanted side reactions like the homocoupling of starting materials.[3]

  • Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong or too weak can lead to side reactions.[3] It is advisable to screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal balance for your specific conditions.

  • Temperature Control: As mentioned, localized overheating can promote the formation of by-products. Maintain consistent and controlled heating. Cross-coupling reactions can be exothermic, so ensure adequate cooling capacity is available.[3]

Category 2: Work-up & Purification

Q4: What are the most effective methods for purifying this compound at an industrial scale?

A4: The most common and effective purification methods for aromatic amines like this compound are recrystallization and acid-base extraction.[4]

  • Recrystallization: This is often the preferred method for solid compounds as it can be highly effective at removing small amounts of impurities.[4] A good recrystallization solvent will dissolve the compound when hot but not when cold.[4] Common choices for anilines include aqueous ethanol or isopropanol.[4]

  • Acid-Base Extraction: This method leverages the basicity of the aniline functional group to separate it from neutral or acidic impurities, which is very effective for initial cleanup.[4]

  • Column Chromatography: While highly effective for separation, it is often less desirable for large-scale production due to solvent consumption and cost. It is typically used when other methods fail to achieve the desired purity.[4]

Q5: My product is a dark oil or discolored solid after purification. What is the likely cause and solution?

A5: Dark coloration often indicates the presence of impurities, frequently due to the oxidation of the aniline functional group.[4]

  • Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal will adsorb many colored impurities.[4] However, be aware that charcoal can also adsorb some of the desired product, which may slightly reduce the overall yield.[4]

Q6: My product oils out during recrystallization instead of forming crystals. What should I do?

A6: This typically happens when the boiling point of the solvent is higher than the melting point of your compound or when the solution is supersaturated.[4]

  • Solutions:

    • Choose a solvent with a lower boiling point.[4]

    • Try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature, and then add a "poor" solvent (e.g., water) dropwise until turbidity persists, followed by slow cooling.

    • Ensure the cooling process is slow. Rapid cooling can favor oiling out over crystallization.

Data Presentation

Table 1: Comparison of Synthesis Routes for Scale-Up

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (CuI, Cu₂O, Cu powder)Palladium (e.g., Pd(OAc)₂) with phosphine ligands
Cost Lower catalyst costHigher catalyst and ligand cost
Temperature High (often >150 °C)[1][2]Milder (typically <120 °C)[1]
Solvents High-boiling polar (DMF, NMP)[1][2]Broader range (Toluene, Dioxane)
Substrate Scope More limited, requires activated aryl halides[2]Broader, more functional group tolerance[1]
Scale-Up Concern Harsh conditions, energy intensiveCatalyst cost, ligand sensitivity

Table 2: Troubleshooting Guide for Key Reaction Parameters

IssuePotential CauseRecommended Solution
Low Yield Inactive catalystEnsure catalyst is fresh and handled under inert conditions.
Insufficient temperatureMonitor internal temperature; ensure even heating.
Poor mixingIncrease agitation speed; consider a different stirrer design.
By-product Formation Oxygen in reaction vesselThoroughly degas solvent and maintain a positive N₂/Ar pressure.[3]
Incorrect baseScreen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and optimize stoichiometry.[3]
Exothermic Runaway Poor heat dissipationEnsure the reactor's cooling system is adequate; control the rate of reagent addition.[3]

Experimental Protocols

Protocol 1A: Ullmann Condensation for 1-(4-Fluorophenoxy)-2-nitrobenzene

This protocol is a representative procedure for the C-O coupling step.

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add 4-fluorophenol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).[1]

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

  • Inert Atmosphere: Stir the mixture and heat to approximately 80°C to facilitate the formation of the potassium phenoxide salt.

  • Reactant & Catalyst Addition: Add 1-chloro-2-nitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).[1]

  • Reaction: Heat the reaction mixture to 150-160°C and maintain for 8-12 hours.[1] Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once complete, cool the mixture, filter off the inorganic salts, and proceed with extraction and purification.

Protocol 1B: Reduction of Nitro-Intermediate to this compound

This protocol describes the subsequent reduction of the nitro group.

  • Reaction Setup: In a separate reactor, prepare a slurry of tin(II) chloride dihydrate (4.4 equivalents) in a suitable solvent like tetrahydrofuran (THF) or ethanol.[5]

  • Acidification: Add concentrated hydrochloric acid to the slurry under stirring.[5]

  • Reactant Addition: Add a solution of the 1-(4-fluorophenoxy)-2-nitrobenzene intermediate (1.0 equivalent) dropwise to the reactor. An exotherm is expected; maintain the temperature below 40°C using a water bath.[5]

  • Reaction: After the addition is complete, stir the mixture at 40°C for 2 hours to ensure the reaction goes to completion.[5]

  • Work-up: Cool the reaction mixture and carefully add an aqueous solution of sodium hydroxide to neutralize the acid and precipitate inorganic salts.[5]

  • Extraction & Purification: Extract the product with a solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., potassium carbonate), and concentrate under reduced pressure.[5] The crude product can then be purified by recrystallization or column chromatography.[5]

Visualizations

cluster_ullmann Step 1: Ullmann Condensation cluster_reduction Step 2: Nitro Reduction cluster_purification Step 3: Purification U_Start 1-Chloro-2-nitrobenzene + 4-Fluorophenol U_Reactants Add Base (K₂CO₃) & CuI Catalyst in DMF U_Start->U_Reactants U_Heat Heat to 150-160°C U_Reactants->U_Heat U_Intermediate 1-(4-Fluorophenoxy) -2-nitrobenzene U_Heat->U_Intermediate R_Start Nitro-Intermediate U_Intermediate->R_Start R_Reactants Add SnCl₂·2H₂O & HCl in THF R_Start->R_Reactants R_Heat Stir at 40°C R_Reactants->R_Heat R_Product Crude 2-(4-Fluorophenoxy) aniline R_Heat->R_Product P_Start Crude Product R_Product->P_Start P_Workup Neutralization & Extraction P_Start->P_Workup P_Final Recrystallization P_Workup->P_Final P_End Pure Product P_Final->P_End Start Problem: Low Reaction Conversion at Scale Check_Mixing Is agitation sufficient for the vessel volume and viscosity? Start->Check_Mixing Check_Temp Is the internal temperature matching the setpoint? Start->Check_Temp Check_Reagents Are starting materials and solvents of sufficient purity? Start->Check_Reagents Check_Inert Is the inert atmosphere maintained effectively? Start->Check_Inert Sol_Mixing Solution: Increase stirrer RPM. Evaluate impeller design. Check_Mixing->Sol_Mixing No Sol_Temp Solution: Improve heat transfer. Verify thermocouple placement. Check_Temp->Sol_Temp No Sol_Reagents Solution: Test reagents for impurities. Use higher grade materials. Check_Reagents->Sol_Reagents No Sol_Inert Solution: Degas solvents thoroughly. Ensure positive N₂/Ar pressure. Check_Inert->Sol_Inert No Crude Crude Product in Ethyl Acetate AcidWash Wash with dilute HCl (aq). Separates aniline into aqueous layer. Crude->AcidWash Neutralize Neutralize aqueous layer with NaOH (aq) to pH > 8 AcidWash->Neutralize Aqueous Layer Extract Re-extract with fresh Ethyl Acetate Neutralize->Extract Dry Dry organic layer (e.g., K₂CO₃ or MgSO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize Final Pure Crystalline Product Recrystallize->Final

References

Catalyst selection for efficient 2-(4-Fluorophenoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)aniline

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes frequently asked questions, detailed troubleshooting guides, comparative data on catalytic systems, and a complete experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound? A1: The synthesis primarily involves two key stages: the formation of a diaryl ether bond (C-O coupling) and the reduction of a nitro group to an aniline. The two most prevalent methods for the C-O bond formation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig C-O coupling (palladium-catalyzed).[1] A common strategy is to couple an activated aryl halide, such as 1-fluoro-4-iodobenzene, with 2-nitrophenol, followed by the reduction of the resulting nitro-intermediate.[1][2]

Q2: Which synthesis route, Ullmann or Buchwald-Hartwig, is more suitable for large-scale production? A2: Both routes are scalable, but present a trade-off between cost and reaction conditions.

  • Ullmann Condensation: This is a classic, cost-effective method utilizing inexpensive copper catalysts. However, it often requires harsh reaction conditions, including high temperatures (>150 °C) and high-boiling polar solvents like DMF, which can be a disadvantage on an industrial scale.[1][3]

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed reaction typically proceeds under much milder conditions and may offer a broader substrate scope and higher yields. While palladium catalysts and their specialized phosphine ligands are more expensive, the milder conditions and improved efficiency can make it a more attractive and ultimately economical option for scaling up, particularly with sensitive functional groups.[1][4]

Q3: What are the critical parameters to control during the synthesis? A3: For the C-O coupling step, the most critical parameters are the choice of catalyst and ligand, the type and strength of the base, the solvent, and the reaction temperature.[1][5] Ensuring an inert atmosphere is also crucial, as oxygen can deactivate the catalyst.[6] For the subsequent nitro group reduction, the choice of reducing agent and solvent, along with temperature, are key to achieving complete conversion without undesirable side reactions.[1]

Q4: How is the final product, this compound, typically purified? A4: After the reaction workup, which usually involves extraction and washing, the crude product requires purification. On a laboratory scale, the most common method is flash column chromatography on silica gel.[2][5] For larger quantities, recrystallization from a suitable solvent system or vacuum distillation are often the preferred methods to achieve high purity.[1]

Troubleshooting Guide

Q5: My C-O coupling reaction (Ullmann or Buchwald-Hartwig) is resulting in a low or no yield. What are the most common causes? A5: Low yields in C-O coupling reactions can stem from several factors. Systematically investigate the following:

  • Purity of Reactants and Solvents: Ensure starting materials (aryl halide, phenol) are pure and that solvents are anhydrous, as water can inhibit the reaction.[7]

  • Catalyst and Ligand Integrity: The catalyst may be inactive. For palladium-catalyzed reactions, ensure the Pd(0) species is successfully generated in situ or use an active pre-catalyst.[8] For copper-catalyzed reactions, use high-purity copper(I) salts.[5] Ligands, especially phosphines, can be sensitive to air and should be handled under an inert atmosphere.

  • Inert Atmosphere: Oxygen can deactivate both palladium and copper catalysts. Ensure the reaction vessel is properly purged with nitrogen or argon before adding the catalyst and reagents.[6]

  • Base and Solvent Choice: The base must be strong enough and sufficiently soluble in the chosen solvent. For Ullmann reactions, Cs₂CO₃ is often effective in polar aprotic solvents, while K₂CO₃ can work well in non-polar solvents like toluene.[5] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[9]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Ullmann reactions often require temperatures of 100-160 °C, while Buchwald-Hartwig couplings may proceed at lower temperatures (80-110 °C).[1][10]

Q6: I am observing significant side reactions and impurity formation. What is the likely cause? A6: The formation of side products is often related to reaction conditions or substrate reactivity.

  • Homocoupling: Formation of biaryl products can occur, especially in Ullmann reactions at high temperatures.

  • Dehalogenation: The aryl halide can be reduced, removing the halogen atom. This can sometimes be caused by a reaction with the base or impurities.[1]

  • Incorrect Base: The choice of base is critical. Very strong bases can cause side reactions with other functional groups on your substrates.[9]

  • Temperature: Excessively high temperatures can lead to thermal decomposition of reactants, products, or the catalyst.[11]

Q7: My nitro group reduction is incomplete or stalled. How can I drive it to completion? A7: Incomplete reduction of the nitro intermediate, 1-fluoro-4-(2-nitrophenoxy)benzene, is a common issue.

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent (e.g., SnCl₂·2H₂O or iron powder).[1][2]

  • Activity of Reducing Agent: If using catalytic hydrogenation (e.g., Pd/C with H₂), the catalyst may be poisoned or inactive. Ensure you are using fresh, active catalyst.[12] For metal-based reductions like Fe/NH₄Cl, ensure the iron powder is finely divided and activated.

  • Reaction Time and Temperature: The reaction may simply require more time or gentle heating to proceed to completion. Monitor the reaction by TLC until the starting material is fully consumed.[1][2]

Q8: How do I effectively remove the metal catalyst after the reaction? A8: After cooling the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate) and filter the entire mixture through a pad of Celite or silica gel. This is generally effective at removing the insoluble inorganic salts and the majority of the metal catalyst residues.[1][5]

Data Presentation: Catalyst System Comparison

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Metal Catalyst Copper (Cu)Palladium (Pd)
Typical Catalysts CuI, CuBr, Cu₂O, Copper Nanoparticles[5][13]Pd(OAc)₂, Pd₂(dba)₃[9][14]
Catalyst Loading 5 - 20 mol% (can be stoichiometric)1 - 5 mol%
Ligands Often optional but beneficial. N,N-dimethylglycine, salicylaldoxime, phenanthroline derivatives.[5]Almost always required. Bulky electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][15]
Base Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄[5]Strong, non-nucleophilic bases: NaOtBu, KOtBu, LHMDS.[9][10]
Solvent High-boiling polar aprotic (DMF, DMSO) or non-polar (Toluene, Xylene).[3][5]Anhydrous non-polar solvents (Toluene, Dioxane).[10]
Temperature High (100 - 210 °C)[3]Mild to moderate (80 - 110 °C)[10]
Advantages Low catalyst cost, readily available reagents.Milder conditions, higher yields, broader substrate scope, high functional group tolerance.[4][16]
Disadvantages Harsh conditions, often requires high catalyst loading, narrower scope.[3]High cost of palladium and ligands, sensitivity to air and moisture.[9]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Ullmann C-O Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification S1 1. Reaction Setup (2-Nitrophenol, Aryl Halide, CuI, K₂CO₃) S2 2. Add Solvent (DMF) & Purge with N₂ S1->S2 S3 3. Heat & Stir (150-160°C, 12h) S2->S3 S4 4. Workup (Cool, H₂O, Extract) S3->S4 S5 5. Concentrate (Crude Nitro Intermediate) S4->S5 R1 6. Dissolve Intermediate in THF S5->R1 R2 7. Add SnCl₂/HCl Solution (Keep Temp < 40°C) R1->R2 R3 8. Stir (2h) R2->R3 R4 9. Basify & Workup (NaOH, Filter, Extract) R3->R4 R5 10. Concentrate (Crude Aniline) R4->R5 P1 11. Column Chromatography R5->P1 P2 12. Pure Product This compound P1->P2

Caption: A typical two-step experimental workflow for synthesizing this compound.

Troubleshooting_Low_Yield Start Low or No Yield Observed Cat_Reactants Check Reactants & Conditions Start->Cat_Reactants Cat_Catalyst Evaluate Catalyst System Start->Cat_Catalyst Cat_Optimize Re-optimize Parameters Start->Cat_Optimize Q_Purity Are starting materials pure and solvents anhydrous? Cat_Reactants->Q_Purity Q_Inert Was an inert atmosphere maintained? Cat_Reactants->Q_Inert Q_Base Is the base strong enough and correct for the solvent? Cat_Reactants->Q_Base Q_Active Is the catalyst active? (Not expired/decomposed) Cat_Catalyst->Q_Active Q_Ligand Is the ligand appropriate and handled correctly? Cat_Catalyst->Q_Ligand Q_Loading Is catalyst/ligand loading sufficient? Cat_Catalyst->Q_Loading S_Temp Increase Temperature? Cat_Optimize->S_Temp S_Time Increase Reaction Time? Cat_Optimize->S_Time S_Conc Increase Concentration? Cat_Optimize->S_Conc

Caption: A decision tree for troubleshooting low yields in C-O coupling reactions.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of this compound, compiled from established procedures for analogous transformations.

Step 1: Synthesis of 1-Fluoro-4-(2-nitrophenoxy)benzene (Ullmann Condensation)

  • Materials:

    • 2-Nitrophenol

    • 1-Fluoro-4-iodobenzene

    • Copper(I) Iodide (CuI)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitrophenol (1.0 equivalent), anhydrous K₂CO₃ (2.0 equivalents), and CuI (0.1 equivalents).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Add anhydrous DMF via syringe until a concentration of ~0.5 M with respect to 2-nitrophenol is achieved.

    • Add 1-fluoro-4-iodobenzene (1.1 equivalents) to the mixture via syringe.

    • Heat the reaction mixture to 150-160 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.[1]

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-fluoro-4-(2-nitrophenoxy)benzene, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • Materials:

    • Crude 1-fluoro-4-(2-nitrophenoxy)benzene from Step 1

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Tetrahydrofuran (THF)

    • 40% aq. Sodium Hydroxide (NaOH)

    • Ethyl Acetate

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and stir bar, prepare a solution of concentrated HCl and SnCl₂·2H₂O (4.4 equivalents).[2]

    • Dissolve the crude nitro compound from Step 1 (1.0 equivalent) in THF and place it in the dropping funnel.

    • Add the THF solution dropwise to the stirred SnCl₂/HCl mixture. The reaction is exothermic; use a water bath to maintain the temperature below 40 °C.[2]

    • After the addition is complete, continue stirring at 40 °C for 2 hours.

    • Cool the reaction mixture to 5 °C in an ice bath. Carefully add 40% aq. NaOH dropwise to make the solution alkaline (pH > 10), while controlling the temperature.

    • The precipitated inorganic salts are removed by suction filtration through a pad of Celite. Wash the residue thoroughly with ethyl acetate.[2]

    • Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it again with ethyl acetate.

    • Combine all organic layers, wash with water, dry over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.[2]

References

Technical Support Center: Solvent Effects on 2-(4-Fluorophenoxy)aniline Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to the synthesis of 2-(4-Fluorophenoxy)aniline, with a focus on the impact of solvent choice on reaction kinetics. The primary synthetic route is assumed to be the Ullmann condensation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and related diaryl ethers via the Ullmann condensation.

Q1: My Ullmann condensation reaction to synthesize this compound is showing low to no yield. What are the common causes?

A1: Low or no yield in an Ullmann condensation can be attributed to several factors. Key areas to investigate include:

  • Catalyst Activity: The copper(I) catalyst (e.g., CuI, CuBr) is prone to oxidation, which reduces its activity. Ensure you are using a fresh, high-purity copper(I) salt.[1]

  • Inert Atmosphere: The reaction is often sensitive to oxygen, which can deactivate the catalyst. It is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.

  • Reagent Purity: Impurities in the reactants (2-aminophenol and a suitable 4-fluorophenyl halide) or the presence of water in the solvent can lead to side reactions and reduced yield. Use anhydrous solvents and purified reagents.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and interdependent. These parameters often require careful optimization for a specific set of substrates.

Q2: How does the choice of solvent impact the reaction rate and yield?

A2: The solvent plays a crucial role in the Ullmann condensation by influencing the solubility of reactants, the stability of the catalyst, and the reaction mechanism.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used and often provide good results for a wide range of Ullmann couplings.[2] They can effectively dissolve the reactants and intermediates.

  • Non-polar Solvents: In some cases, particularly for O-arylation, non-polar solvents such as toluene or xylene have been shown to be more effective, especially when used with certain bases like K₂CO₃.[3]

  • Solvent Polarity and Mechanism: The effect of solvent polarity can be complex. For nucleophilic aromatic substitution reactions, a more polar solvent can stabilize charged intermediates, potentially accelerating the reaction. However, strong solvent-nucleophile interactions can also decrease nucleophilicity and slow the reaction.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: A common side reaction in Ullmann-type couplings is the dehalogenation of the aryl halide starting material.[1] This leads to the formation of fluorobenzene in this case, and reduces the yield of the desired diaryl ether.

  • Protic Impurities: The presence of water or other protic impurities can be a source of protons for the dehalogenation reaction. Ensure all reagents and solvents are anhydrous.

  • Reaction Temperature: High reaction temperatures can sometimes promote side reactions. If dehalogenation is a significant issue, consider lowering the reaction temperature, although this may also decrease the rate of the desired reaction.

  • Ligand Choice: The use of an appropriate ligand can help to stabilize the copper catalyst and promote the desired C-O bond formation over side reactions.

Q4: What is the role of a ligand in the Ullmann condensation, and how do I choose one?

A4: In modern Ullmann reactions, ligands are often crucial for achieving high yields under milder conditions. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Common Ligands: A variety of ligands have been shown to be effective, including diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline, N,N-dimethylglycine), and β-diketones.[4]

  • Ligand Screening: The optimal ligand is highly dependent on the specific substrates and reaction conditions. It is often necessary to screen a small number of different ligands to find the best one for your system.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Typical Ullmann Diaryl Ether Synthesis

SolventDielectric Constant (approx.)Yield (%)
Toluene2.4Moderate to Good
Dioxane2.2Moderate
Acetonitrile37.5Good
DMF36.7Good to Excellent
DMSO46.7Good to Excellent
NMP32.2Often Good, but can be ineffective

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and temperature used.

Table 2: Representative Solvent Screening Data for a Copper-Catalyzed O-Arylation Reaction

EntrySolventBaseTemperature (°C)Yield (%)
1TolueneK₂CO₃11058
2o-XyleneK₂CO₃14068
3NMPK₂CO₃110< 5
4DioxaneCs₂CO₃10045
5AcetonitrileCs₂CO₃8075

Data is representative and compiled from various sources on Ullmann diaryl ether synthesis.[3][5]

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound via an Ullmann condensation. This should be considered a starting point, and optimization of reaction conditions may be necessary.

Materials:

  • 2-Aminophenol

  • 1-Bromo-4-fluorobenzene (or other suitable 4-fluorophenyl halide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Toluene)

  • Ligand (e.g., L-proline or 1,10-phenanthroline) (optional, but recommended)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2-aminophenol (1.0 eq.), 1-bromo-4-fluorobenzene (1.2 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.). If using a ligand, add it at this stage (0.1-0.2 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 100-150 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Mandatory Visualization

troubleshooting_workflow start Low or No Yield in Ullmann Reaction check_catalyst Check Copper Catalyst Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere If catalyst is fresh check_reagents Verify Reagent and Solvent Purity check_atmosphere->check_reagents If atmosphere is inert optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp) check_reagents->optimize_conditions If reagents are pure consider_ligand Screen Different Ligands optimize_conditions->consider_ligand If yield is still low success Improved Yield optimize_conditions->success If yield improves consider_ligand->success If yield improves

Caption: Troubleshooting workflow for low yield in Ullmann condensation reactions.

ullmann_catalytic_cycle cluster_0 Catalytic Cycle Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' + Ar'OH + Base - Base-H+ - X- Ar-Cu(III)(X)OAr' Ar-Cu(III)(X)OAr' Cu(I)OAr'->Ar-Cu(III)(X)OAr' + Ar-X (Oxidative Addition) Ar-Cu(III)(X)OAr'->Cu(I)X Reductive Elimination Ar-O-Ar' Product Ar-Cu(III)(X)OAr'->Ar-O-Ar'

Caption: A proposed catalytic cycle for the Ullmann diaryl ether synthesis.[6]

References

Technical Support Center: 2-(4-Fluorophenoxy)aniline Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of 2-(4-Fluorophenoxy)aniline during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during workup?

A1: this compound is an aromatic amine with a molecular weight of 203.21 g/mol .[1] Its key features influencing workup are the basic amino group (-NH2) and the relatively nonpolar diaryl ether backbone. The amino group's basicity allows for the formation of a water-soluble salt under acidic conditions, a critical property for purification. The predicted XlogP of 2.6 suggests a moderate lipophilicity, indicating good solubility in common organic solvents but limited solubility in water in its free base form.[2] Like many anilines, it can be susceptible to oxidation, which may cause discoloration of samples.

Q2: How does pH affect the solubility of this compound during extraction?

A2: The pH of the aqueous phase is a critical factor.

  • In neutral or basic solutions (pH > 7): this compound exists as the free base, which is more soluble in organic solvents and will partition into the organic layer during an extraction.

  • In acidic solutions (e.g., pH < 4): The amino group is protonated to form the anilinium salt (R-NH3+). This salt is significantly more soluble in water and will partition into the aqueous layer.[3] This property can be exploited to separate it from non-basic impurities.

Q3: My sample of this compound has turned brown. What is the likely cause and how can I prevent it?

A3: Discoloration, typically to a brown or orange color, is a common issue with anilines and is often due to oxidation.[4] The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and heat. To minimize this:

  • Store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Protect it from light by using amber-colored vials or wrapping containers in aluminum foil.

  • Store at a low temperature as recommended.

  • During workup, try to minimize the exposure of the purified compound to air and light.

Troubleshooting Guides

Guide 1: Loss of Product During Liquid-Liquid Extraction

Problem: Low recovery of this compound in the organic layer after extraction.

Possible CauseRecommended Solution
Accidental Protonation: The aqueous phase is slightly acidic, causing the aniline to partition into the aqueous layer as its salt.Ensure the aqueous phase is neutral or slightly basic (pH 7-8) before extracting the free base into the organic solvent. Use a dilute base like sodium bicarbonate solution to neutralize any residual acid.
Emulsion Formation: A stable emulsion has formed at the interface of the aqueous and organic layers, trapping the product.To break the emulsion, you can: • Add a small amount of brine (saturated NaCl solution). • Gently swirl the separatory funnel instead of vigorous shaking. • If persistent, filter the mixture through a pad of Celite.
Insufficient Extraction: The product has not been fully extracted from the aqueous layer.Increase the number of extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). Ensure good mixing of the two phases during extraction.
Choice of Solvent: The organic solvent used is not optimal for dissolving this compound.Use a solvent in which the compound is known to be soluble, such as ethyl acetate, dichloromethane, or chloroform.[4]
Guide 2: Loss of Product During Column Chromatography

Problem: Low recovery or significant tailing of this compound during silica gel chromatography.

Possible CauseRecommended Solution
Interaction with Acidic Silica Gel: The basic amino group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow elution (tailing).Deactivate the silica gel by adding a small amount of a basic modifier to the eluent. A common practice is to add 0.5-1% triethylamine (Et3N) to the solvent system (e.g., hexane/ethyl acetate with 1% Et3N).[5]
Product Degradation on Column: The compound is degrading on the stationary phase.In addition to adding a base to the eluent, work quickly and avoid leaving the compound on the column for an extended period. If degradation is severe, consider using a less acidic stationary phase like alumina (basic or neutral).[5]
Incorrect Eluent Polarity: The eluent is either too polar (product runs with the solvent front) or not polar enough (product does not move from the baseline).Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A typical starting point for a compound of this polarity might be a 10-30% ethyl acetate in hexane mixture.

Data Presentation

Table 1: Qualitative Solubility and Properties of this compound

PropertyValue/ObservationComments
Molecular Formula C₁₂H₁₀FNO-
Molecular Weight 203.21 g/mol [1]
Predicted XlogP 2.6Indicates moderate lipophilicity.[2]
Solubility in Water Low (as free base)Similar to other anilines.
Solubility in Acidic Water High (as anilinium salt)Due to salt formation.[3]
Solubility in Organic Solvents Good: Dichloromethane, Chloroform, Ethyl Acetate, Methanol, Ethanol.[4] Limited: Hexane, Heptane.Based on the properties of structurally similar compounds like 2-phenoxyaniline.[4]
Appearance Light orange crystal (for the parent compound 2-phenoxyaniline)[4] Discoloration to brown or orange can occur upon oxidation.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol is designed to separate this compound from non-basic organic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add 1M HCl solution and shake gently. Allow the layers to separate.

  • Collect the aqueous layer (which now contains the protonated aniline). The organic layer contains non-basic impurities and can be discarded.

  • Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the amine.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is basic (pH > 8). The free amine will precipitate or form an oil.

  • Extract the free amine into an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization

G cluster_workflow Recommended Workup Workflow for this compound reaction Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) reaction->dissolve wash_base Wash with aq. NaHCO3 (Neutralize excess acid) dissolve->wash_base separate1 Separate Layers wash_base->separate1 organic1 Organic Layer (Contains Product) separate1->organic1 aqueous1 Aqueous Layer (Discard) separate1->aqueous1 wash_brine Wash with Brine organic1->wash_brine separate2 Separate Layers wash_brine->separate2 organic2 Organic Layer separate2->organic2 aqueous2 Aqueous Layer (Discard) separate2->aqueous2 dry Dry over Na2SO4 organic2->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product chromatography Column Chromatography (Silica Gel, Hexane/EtOAc + 1% Et3N) crude_product->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for the workup and purification of this compound.

G cluster_extraction pH-Dependent Partitioning in Liquid-Liquid Extraction cluster_acidic Acidic Wash (pH < 4) cluster_basic Basic Wash (pH > 8) start Mixture in Organic Solvent acid_wash Add 1M HCl start->acid_wash base_wash Add aq. NaHCO3 start->base_wash acid_organic Organic Layer (Non-basic impurities) acid_wash->acid_organic acid_aqueous Aqueous Layer (Product as R-NH3+ salt) acid_wash->acid_aqueous base_organic Organic Layer (Product as R-NH2) base_wash->base_organic base_aqueous Aqueous Layer (Acidic/polar impurities) base_wash->base_aqueous

Caption: pH-dependent partitioning of this compound during extraction.

References

Validation & Comparative

The Impact of Fluorination on the Biological Activity of Phenoxyanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activity of fluorinated versus non-fluorinated phenoxyanilines, a scaffold of significant interest in drug discovery, particularly in the development of kinase inhibitors. By examining experimental data, we aim to provide an objective overview to inform future research and development in this area.

Introduction to Phenoxyanilines and the Role of Fluorination

Phenoxyaniline derivatives have emerged as a versatile and promising scaffold in the development of therapeutic agents. These compounds have been particularly investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1] One of the key targets for phenoxyaniline-based inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1 and MEK2.[2] The MAPK/ERK signaling cascade plays a pivotal role in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2]

The introduction of fluorine into a molecule can profoundly alter its physicochemical and pharmacokinetic properties.[2] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. These modifications can ultimately lead to increased potency and a more desirable drug profile.

Comparative Biological Activity: A Look at Kinase Inhibition

While direct head-to-head comparative studies of fluorinated and non-fluorinated phenoxyanilines are not extensively available in the public domain, we can draw valuable insights from analogous inhibitor classes. A study on analogues of the kinase inhibitor nilotinib provides a compelling example of the impact of fluorination. In this research, the trifluoromethyl group of nilotinib was replaced with other substituents, including a proton (non-fluorinated analog) and a single fluorine atom, and their inhibitory activities against Abl and Kit kinases were evaluated.[1]

Table 1: Comparative Inhibitory Potency of Nilotinib Analogues against Abl and Kit Kinases [1]

CompoundR GroupTarget KinaseIC50 (nM)
Nilotinib CF₃Abl< 2.54
Analog 2a HAbl2953
Analog 2b FAbl750
Analog 2c CH₃Abl135.8
Nilotinib CF₃Kit< 2.54
Analog 2a HKit< 83.87
Analog 2b FKit< 25.96
Analog 2c CH₃Kit< 8.20

Data extracted from a study on nilotinib analogues, which are structurally distinct from phenoxyanilines but provide a relevant comparison of fluorinated vs. non-fluorinated substituents.[1]

The data clearly demonstrates that the trifluoromethyl group in nilotinib is crucial for its high potency against Abl kinase.[1] The non-fluorinated analog (R=H) is significantly less active. Interestingly, for Kit kinase inhibition, the non-fluorinated and monofluorinated analogs retain considerable activity, suggesting that the structural and electronic effects of fluorine can have differential impacts depending on the specific protein target.[1]

Signaling Pathway and Experimental Workflow

To understand the context of phenoxyaniline activity, it is crucial to visualize the signaling pathway they often target and the experimental workflow used to assess their inhibitory potential.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Regulates Gene Expression Phenoxyaniline Phenoxyaniline Inhibitor Phenoxyaniline->MEK Inhibits

Caption: The MAPK/ERK signaling cascade and the point of intervention for phenoxyaniline-based MEK inhibitors.

Kinase_Inhibition_Assay_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis CompoundDilution Serial Dilution of Phenoxyaniline Compound ReactionMix Combine Compound, Kinase, and Substrate in Assay Plate CompoundDilution->ReactionMix EnzymePrep Prepare Kinase (e.g., MEK1) and Substrate EnzymePrep->ReactionMix AddATP Initiate Reaction with ATP ReactionMix->AddATP Incubation Incubate at 37°C AddATP->Incubation StopReaction Stop Reaction and Measure Kinase Activity (e.g., ADP-Glo) Incubation->StopReaction DataAnalysis Data Analysis: Plot Inhibition vs. Concentration StopReaction->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: A generalized workflow for determining the IC50 of a phenoxyaniline kinase inhibitor.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate determination of the biological activity of kinase inhibitors. The following is a generalized protocol for an in vitro kinase inhibition assay, which can be adapted for specific phenoxyaniline derivatives and kinase targets.

In Vitro MEK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (fluorinated or non-fluorinated phenoxyaniline) against MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 as a substrate

  • Test compounds (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well assay plates (white, low-volume)

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In the wells of the assay plate, add the kinase assay buffer.

    • Add the serially diluted test compounds to the respective wells. Include a positive control (a known MEK inhibitor) and a negative control (DMSO vehicle).

    • Add the MEK1 enzyme and inactive ERK2 substrate to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubation:

    • Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Following incubation, stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The strategic incorporation of fluorine into the phenoxyaniline scaffold holds significant potential for enhancing the biological activity of these promising kinase inhibitors. While direct comparative data for a wide range of fluorinated and non-fluorinated phenoxyanilines is still emerging, evidence from analogous compound series strongly suggests that fluorination can lead to substantial improvements in potency. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide are intended to facilitate further research in this exciting area of drug discovery. As more comparative studies become available, a clearer picture of the structure-activity relationships governing the effects of fluorination on phenoxyanilines will undoubtedly emerge, paving the way for the development of next-generation targeted therapies.

References

Spectroscopic Comparison of 2-(4-Fluorophenoxy)aniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isomeric compounds is a cornerstone of chemical analysis and quality control. This guide provides a comparative spectroscopic analysis of the ortho-, meta-, and para-isomers of 2-(4-Fluorophenoxy)aniline. Due to the limited availability of direct experimental spectra for all isomers, this guide combines available data from analogous compounds with established spectroscopic principles to predict and compare their spectral characteristics.

The positional isomerism of the amino group on the phenoxy-substituted aniline ring is expected to give rise to distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for unambiguous identification and differentiation.

Isomer Structures

The isomers considered in this guide are:

  • This compound (ortho-isomer)

  • 3-(4-Fluorophenoxy)aniline (meta-isomer)

  • 4-(4-Fluorophenoxy)aniline (para-isomer)

Comparative Spectroscopic Data

The following tables summarize the expected and, where available, reported spectroscopic data for the isomers. The predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data Comparison (in CDCl₃)

IsomerPredicted Chemical Shift (δ, ppm)
This compound Aniline Ring: 6.7-7.2 (m, 4H), NH₂: ~3.6 (br s, 2H), Fluorophenoxy Ring: 6.9-7.1 (m, 4H)
3-(4-Fluorophenoxy)aniline Aniline Ring: 6.2-7.1 (m, 4H), NH₂: ~3.7 (br s, 2H), Fluorophenoxy Ring: 6.9-7.1 (m, 4H)
4-(4-Fluorophenoxy)aniline Aniline Ring: 6.8-6.9 (d, 2H), 6.6-6.7 (d, 2H), NH₂: ~3.6 (br s, 2H), Fluorophenoxy Ring: 6.9-7.0 (m, 4H)

Note: The chemical shifts of the aromatic protons are highly dependent on the electronic environment created by the substituents. The ortho-isomer is expected to show a more complex splitting pattern for the aniline ring protons due to the proximity of the bulky phenoxy group to the amino group.

Table 2: Predicted ¹³C NMR Spectral Data Comparison (in CDCl₃)

IsomerPredicted Chemical Shift (δ, ppm)
This compound Aniline Ring: 115-148, Fluorophenoxy Ring: 116-160 (with C-F coupling)
3-(4-Fluorophenoxy)aniline Aniline Ring: 102-149, Fluorophenoxy Ring: 116-160 (with C-F coupling)
4-(4-Fluorophenoxy)aniline Aniline Ring: 115-145, Fluorophenoxy Ring: 116-160 (with C-F coupling)

Note: The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), and other carbons in the fluorophenoxy ring will show smaller couplings (²JCF, ³JCF), which are diagnostic. The chemical shifts of the aniline ring carbons will vary significantly with the position of the amino group.

Table 3: Predicted FT-IR Spectral Data Comparison (cm⁻¹)

Functional GroupThis compound3-(4-Fluorophenoxy)aniline4-(4-Fluorophenoxy)aniline
N-H Stretch (amine) ~3400-3500 (asymmetric), ~3300-3400 (symmetric)~3400-3500 (asymmetric), ~3300-3400 (symmetric)~3400-3500 (asymmetric), ~3300-3400 (symmetric)
C-N Stretch (aromatic) ~1250-1350~1250-1350~1250-1350
C-O-C Stretch (ether) ~1200-1250 (asymmetric)~1200-1250 (asymmetric)~1200-1250 (asymmetric)
C-F Stretch ~1150-1250~1150-1250~1150-1250
Aromatic C-H Stretch ~3000-3100~3000-3100~3000-3100
Aromatic C=C Bending ~1500-1600~1500-1600~1500-1600

Note: The exact positions of the N-H stretching bands can be influenced by hydrogen bonding. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region will be characteristic of the substitution pattern on the aniline ring.

Table 4: Predicted UV-Vis Spectral Data Comparison (in Ethanol)

IsomerPredicted λmax (nm)
This compound ~240, ~290
3-(4-Fluorophenoxy)aniline ~235, ~285
4-(4-Fluorophenoxy)aniline ~245, ~300

Note: The position of the amino group relative to the phenoxy substituent will affect the extent of conjugation and thus the absorption maxima. The para-isomer is expected to have the most extended conjugation, potentially leading to a red-shift in its absorption bands compared to the ortho and meta isomers.

Table 5: Predicted Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragmentation Pathways
This compound 203 [M]⁺Loss of H, HCN, CO, and cleavage of the ether bond.
3-(4-Fluorophenoxy)aniline 203 [M]⁺Loss of H, HCN, CO, and cleavage of the ether bond.
4-(4-Fluorophenoxy)aniline 203 [M]⁺Loss of H, HCN, CO, and cleavage of the ether bond.

Note: All three isomers have the same molecular weight and are expected to show a molecular ion peak at m/z 203. While the primary fragmentation pathways will be similar, the relative intensities of the fragment ions may differ based on the stability of the resulting ions, which is influenced by the isomer's structure.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 10 ppm.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse experiment.

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Samples can be analyzed as a thin film on a KBr or NaCl plate, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

    • A background spectrum should be collected before running the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: Typically 200 to 400 nm.

    • Blank: Use the pure solvent as a blank to zero the instrument.

    • The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction and separation.

  • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Data Acquisition:

    • Mass Range: A typical scan range would be m/z 50 to 300.

    • Analysis Mode: Full scan mode to obtain the mass spectrum.

Visualization of Isomeric Differences and Spectroscopic Correlation

The following diagram illustrates the structural differences between the isomers and how these are expected to influence their spectroscopic properties.

Spectroscopic_Comparison cluster_isomers This compound Isomers cluster_spectroscopy Spectroscopic Techniques cluster_properties Key Differentiating Properties ortho ortho-isomer (2-amino) NMR NMR (¹H, ¹³C) ortho->NMR Steric hindrance affects proton environments FTIR FT-IR ortho->FTIR UV_Vis UV-Vis ortho->UV_Vis MS Mass Spec. ortho->MS Identical m/z, different fragment intensities meta meta-isomer (3-amino) meta->NMR meta->FTIR meta->UV_Vis meta->MS Identical m/z, different fragment intensities para para-isomer (4-amino) para->NMR Symmetry influences number of signals para->FTIR para->UV_Vis Extended conjugation shifts λmax para->MS Identical m/z, different fragment intensities nmr_shifts Chemical Shifts & Coupling Patterns NMR->nmr_shifts ir_fingerprint N-H Bending & Aromatic C-H oop FTIR->ir_fingerprint uv_lambda_max λmax & Molar Absorptivity UV_Vis->uv_lambda_max ms_fragments Fragment Ion Intensities MS->ms_fragments

Caption: Logical workflow for the spectroscopic differentiation of this compound isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. For definitive identification, it is recommended to acquire experimental data for all isomers under identical conditions and compare them with the predictions outlined here.

A Comparative Guide to the Purity Analysis of 2-(4-Fluorophenoxy)aniline: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-(4-Fluorophenoxy)aniline, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this compound. The comparison is supported by established analytical principles and typical performance data for structurally similar compounds.

Principles of Analysis: HPLC and GC

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material. Separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a compound like this compound, which is a non-volatile solid at room temperature, HPLC is often the primary choice for purity and impurity profiling.

Gas Chromatography (GC), conversely, is ideal for separating and analyzing compounds that can be vaporized without decomposition. In GC, a gaseous mobile phase (carrier gas) transports the sample through a separation column. The separation is based on the compound's volatility and its interaction with the stationary phase lining the column. While this compound has a relatively high boiling point, GC analysis is feasible, particularly for identifying volatile impurities.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and accurate results. The following sections outline typical starting methods for the analysis of this compound by both HPLC and GC.

2.1 High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation of the main component from potential non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Gradient Program:

    • 0-2 min: 30% A

    • 2-15 min: Linear gradient from 30% to 85% A

    • 15-18 min: Hold at 85% A

    • 18-20 min: Return to 30% A

    • 20-25 min: Re-equilibration at 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary for analysis.

2.2 Gas Chromatography (GC) Protocol

This method is suitable for assessing volatile impurities and can provide complementary information to the HPLC analysis.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: Increase to 280 °C at a rate of 15 °C/min

    • Final Hold: Hold at 280 °C for 10 minutes

  • Detector Temperature (FID): 300 °C

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

Comparative Performance Data

The choice between HPLC and GC often depends on the specific analytical requirements, such as sensitivity, precision, and the nature of the impurities being monitored. The following table summarizes typical performance characteristics for each technique based on the analysis of similar aromatic amine compounds.

ParameterHPLC (UV Detection)GC (FID Detection)
Applicability Main component assay, non-volatile & thermally stable impuritiesVolatile impurities, residual solvents, thermally stable analytes
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng injected on-column
Typical Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng injected on-column
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 1.0%< 2.0%
Sample Derivatization Generally not requiredMay be required for polar or non-volatile impurities
Analysis Time 20 - 30 minutes per sample20 - 40 minutes per sample

Logical Workflow for Method Selection

The decision to use HPLC, GC, or both for purity analysis involves considering the properties of the analyte and the specific goals of the analysis.

start Start: Purity Analysis of This compound prop Assess Analyte Properties start->prop thermolabile Is the compound thermally labile? prop->thermolabile hplc_primary HPLC is the primary method. (Assay, Non-volatile Impurities) thermolabile->hplc_primary Yes gc_option Is GC analysis required for volatile impurities or orthogonal verification? thermolabile->gc_option No (Thermally Stable) combine_data Combine HPLC and GC data for comprehensive purity profile hplc_primary->combine_data gc_option->hplc_primary No gc_method Develop GC Method (Volatile Impurities, Residual Solvents) gc_option->gc_method Yes gc_method->combine_data end End: Complete Purity Profile combine_data->end

Caption: Workflow for selecting an analytical method for purity testing.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the purity assessment of this compound, each offering distinct advantages.

HPLC is strongly recommended as the primary technique for purity assay and the quantification of non-volatile, thermally stable impurities. Its high precision, sensitivity, and applicability to a wide range of compounds without the need for derivatization make it the industry standard for quality control of pharmaceutical intermediates.

GC serves as an excellent complementary technique. It is superior for identifying and quantifying volatile impurities and residual solvents that may not be detected by HPLC. For comprehensive characterization, employing both methods provides an orthogonal approach, ensuring a more complete and reliable purity profile.

Ultimately, the choice depends on the specific analytical goal. For routine quality control and release testing, a validated HPLC method is typically sufficient. For in-depth impurity profiling during process development or for troubleshooting, the combined use of HPLC and GC will yield the most comprehensive understanding of the sample's purity.

A Comparative Guide to the X-ray Crystallography of 2-(4-Fluorophenoxy)aniline Derivatives: A Case Study with 2-Chloro-N-(4-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public X-ray crystallography data for a series of 2-(4-Fluorophenoxy)aniline derivatives, this guide utilizes the crystallographic data of a structurally related compound, 2-Chloro-N-(4-fluorophenyl)acetamide , as a representative example. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for comparing such compounds, including detailed experimental protocols and data presentation.

Introduction

The structural elucidation of small molecules is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding structure-activity relationships (SAR), optimizing drug candidates, and designing novel materials.

This guide presents a comparative analysis of the crystal structure of 2-Chloro-N-(4-fluorophenyl)acetamide. While not a direct derivative of this compound, it shares key structural motifs, including a fluorophenyl group and an amide linkage, making it a relevant case study. The experimental data presented herein is compared with a hypothetical alternative to illustrate the comparative nature of this guide.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for 2-Chloro-N-(4-fluorophenyl)acetamide. For comparative purposes, a hypothetical "Alternative Compound" is included to demonstrate how such data would be presented.

Parameter2-Chloro-N-(4-fluorophenyl)acetamide[1][2]Alternative Compound (Hypothetical)
Chemical Formula C₈H₇ClFNOC₁₂H₁₀FNO
Molecular Weight 187.60 g/mol [1][2]203.21 g/mol
Crystal System Monoclinic[1][2]Orthorhombic
Space Group Cc[2]P2₁2₁2₁
Unit Cell Dimensions
a4.7410 (9) Å[1][2]8.5 Å
b20.062 (4) Å[1][2]12.3 Å
c8.9860 (18) Å[1][2]9.1 Å
α90°90°
β99.60 (3)°[1][2]90°
γ90°90°
Volume (V) 842.7 (3) ų[1][2]950.0 ų
Z 4[1][2]4
Calculated Density 1.48 Mg/m³1.42 Mg/m³
Absorption Coeff. (μ) 0.42 mm⁻¹[1][2]0.11 mm⁻¹
Temperature 293 (2) K[1][2]100 (2) K
R-factor 0.047[2]0.035

Experimental Protocols

Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

The synthesis of the title compound was achieved through the reaction of 4-fluoroaniline with chloroacetyl chloride.

Materials:

  • 4-fluoroaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Toluene

  • Ice bath

Procedure:

  • A solution of 4-fluoroaniline (0.05 mol) and triethylamine (0.05 mol) in toluene (50 ml) is prepared.

  • The solution is cooled in an ice bath.

  • Chloroacetyl chloride (0.05 mol) is added dropwise to the cooled solution over a period of 30 minutes.

  • The reaction mixture is then stirred at room temperature for 4 hours.

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The organic phase is washed sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

Procedure:

  • The crude 2-Chloro-N-(4-fluorophenyl)acetamide is dissolved in a minimal amount of hot ethanol.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is allowed to stand undisturbed at room temperature.

  • Slow evaporation of the solvent over several days yields colorless, plate-like crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer for data collection.

Instrumentation:

  • Enraf–Nonius CAD-4 diffractometer[1][2]

  • Mo Kα radiation (λ = 0.71073 Å)

Data Collection:

  • The crystal was maintained at a constant temperature of 293(2) K.

  • Diffraction data were collected using the ω-2θ scan technique.

Structure Solution and Refinement:

  • The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1]

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of a this compound derivative, based on the protocol for 2-Chloro-N-(4-fluorophenyl)acetamide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography start Start Materials: 4-fluoroaniline, Chloroacetyl chloride reaction Reaction in Toluene with Triethylamine start->reaction workup Aqueous Workup & Purification reaction->workup product Crude Product: 2-Chloro-N-(4-fluorophenyl)acetamide workup->product dissolve Dissolve in Hot Ethanol product->dissolve evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: General workflow for synthesis and X-ray analysis.

Logical Relationship of Crystallographic Analysis

This diagram outlines the logical steps involved in determining the crystal structure from the diffraction data.

logical_relationship diffraction_pattern Diffraction Pattern unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group Determination diffraction_pattern->space_group electron_density Electron Density Map unit_cell->electron_density space_group->electron_density atomic_model Initial Atomic Model electron_density->atomic_model structure_refinement Structure Refinement atomic_model->structure_refinement final_model Final Crystal Structure structure_refinement->final_model

Caption: Logical flow of crystallographic structure determination.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenoxy)aniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-fluorophenoxy)aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors for the treatment of cancer and other diseases. The strategic placement of the fluorine atom and the flexibility of the aniline and phenoxy rings allow for a multitude of modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed methodologies for key assays.

Core Structure and Rationale for Kinase Inhibition

The this compound core serves as a versatile backbone for designing kinase inhibitors. The aniline moiety often acts as a crucial hydrogen bond donor and/or acceptor, enabling interaction with the hinge region of the kinase ATP-binding site, a critical anchor point for many Type I and Type II inhibitors.[1] The 4-fluorophenoxy group can occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to binding affinity and selectivity. The fluorine atom itself can form favorable orthogonal interactions and modulate the physicochemical properties of the molecule, such as pKa and metabolic stability.[1]

Structure-Activity Relationship Analysis

The biological activity of this compound analogs can be significantly influenced by substitutions on both the aniline and phenoxy rings, as well as by modifications to the linker between them.

Substitutions on the Aniline Moiety

Modifications at the aniline ring are pivotal for modulating kinase inhibitory activity and selectivity.

  • Small Alkyl Groups: The addition of small alkyl groups, such as methyl, can enhance hydrophobic interactions within the kinase domain.

  • Amide and Sulfonamide Groups: Introduction of amide or sulfonamide functionalities can provide additional hydrogen bond donors and acceptors, leading to improved potency. For instance, in a series of c-Met kinase inhibitors, derivatives of 3-fluoro-4-(pyrrolo[2,1-f][2][3][4]triazin-4-yloxy)aniline demonstrated that substitutions at the aniline nitrogen significantly impacted their inhibitory concentration (IC50) values.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as piperazine or morpholine, can improve solubility and provide vectors for further functionalization to optimize pharmacokinetic properties.

Substitutions on the Phenoxy Ring

While the parent structure specifies a 4-fluorophenoxy group, further substitutions on this ring can fine-tune the activity.

  • Additional Halogenation: The introduction of a second halogen, such as chlorine, can enhance binding affinity. For example, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide was found to be a potent, broad-spectrum state-dependent sodium channel blocker.[3]

  • Electron-Donating and Withdrawing Groups: The electronic nature of substituents can influence the overall electron density of the ring system and its interaction with the target protein.

Comparative Biological Activity

The following table summarizes the in vitro activity of representative this compound analogs and related compounds against various kinases.

Compound/Analog ClassTarget Kinase(s)Key Structural FeaturesIC50 (nM)Reference
3-Fluoro-4-(pyrrolo[2,1-f][2][3][4]triazin-4-yloxy)aniline Derivativesc-MetVaried substitutions on the aniline ring30 - 180
2,7-disubstituted-pyrrolo[2,1-f][2][3][4]triazine scaffoldALKDisubstituted pyrrolotriazine core10[5]
Pyrrolo[1,2-f][2][3][4]triazine derivativesc-Met, VEGFR-2Pyrrolotriazine core2.3 (c-Met), 5.0 (VEGFR-2)[5]
4-Anilinoquinazoline DerivativesEGFR, VEGFR-2Quinazoline core with 3-nitro-1,2,4-triazole side chainPotent (specific values not provided)[6]
2-Morpholino-4-anilinoquinoline DerivativesAnticancer (HepG2)Morpholino and varied aniline moieties on a quinoline core8.5 - 12.76 (µM)[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for common assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of a compound required to inhibit the activity of a target kinase by 50% (IC50).

  • Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the test compounds to the wells and incubate for a predetermined period (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic or anti-proliferative effects of compounds.[4]

  • Materials: Cancer cell line (e.g., A549, H446), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and solubilization solution (e.g., DMSO).[4][6]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.[4]

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing Key Concepts

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

G cluster_0 General Workflow for SAR Studies A Compound Synthesis B In Vitro Kinase Assay A->B Initial Screening C Cell-Based Proliferation Assay B->C Cellular Potency D Lead Optimization C->D SAR Analysis D->A Iterative Design E In Vivo Studies D->E Efficacy & Toxicity

Caption: General workflow for the discovery and optimization of kinase inhibitors.

G cluster_1 Kinase Inhibition Mechanism Kinase Kinase Active Site Substrate Substrate Kinase->Substrate Acts on No_Reaction Inhibition of Phosphorylation ATP ATP ATP->Kinase Binds Inhibitor This compound Analog Inhibitor->Kinase Competes with ATP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation

References

Comparative Cytotoxicity Analysis of Novel Compounds Derived from Fluorinated Phenyl Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic profiles of novel compounds structurally related to 2-(4-Fluorophenoxy)aniline. The following sections detail their efficacy against various cancer cell lines, the experimental protocols used for these assessments, and the signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of various novel compounds featuring a fluorinated phenyl group, similar to the core structure of this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below for easy comparison. The data is compiled from recent studies on 2-(4-Fluorophenyl)-N-phenylacetamide and 4-Anilinoquinoline derivatives.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Compound 2bPC3 (Prostate Carcinoma)52Imatinib40[1][2]
Compound 2cPC3 (Prostate Carcinoma)80Imatinib40[1][2]
Compound 2cMCF-7 (Breast Cancer)100Imatinib98[1][2]
4-Anilinoquinoline Derivatives Compound 1fHeLa (Cervical Cancer)10.18 ± 1.03Gefitinib17.12 ± 1.54[3]
Compound 1fBGC-823 (Gastric Cancer)8.32 ± 0.79Gefitinib19.27 ± 1.88[3]
Compound 2iHeLa (Cervical Cancer)7.15 ± 0.68Gefitinib17.12 ± 1.54[3]
Compound 2iBGC-823 (Gastric Cancer)4.65 ± 0.43Gefitinib19.27 ± 1.88[3]
Compound 3cHepG2 (Liver Cancer)11.42--[4]
Compound 3dHepG2 (Liver Cancer)8.50--[4]
Compound 3eHepG2 (Liver Cancer)12.76--[4]
4aMDA-MB-231 (Breast Cancer)0.11--[5][6]
4dMDA-MB-231 (Breast Cancer)0.18--[5][6]

Summary of Findings:

  • Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide demonstrated moderate cytotoxic activity, with compounds featuring a nitro moiety showing higher efficacy than those with a methoxy group.[1][2]

  • 4-Anilinoquinoline derivatives, in general, exhibited potent anticancer activity, with several compounds showing superior performance compared to the reference drug Gefitinib against HeLa and BGC-823 cell lines.[3][7]

  • Specifically, compound 2i from the 4-anilinoquinoline series showed the most potent activity against the BGC-823 cell line with an IC50 value of 4.65 µM.[3][7]

  • 4-Anilinoquinolinylchalcone derivatives also displayed significant cytotoxicity, with compound 4a being particularly effective against the MDA-MB-231 breast cancer cell line.[5][6]

Experimental Protocols

The following section details the methodologies for the key cytotoxicity assays cited in the studies.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, BGC-823) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (37 °C, 5% CO2).[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically ranging from 48 to 96 hours.[3]

  • MTT Addition: Following the incubation period, an MTT solution is added to each well.[3]

  • Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[3]

MTS Assay for Cytotoxicity

The MTS assay, which uses the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], is a similar method to the MTT assay but has the advantage that the formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step.

Procedure:

  • Cell Culture: Cancer cells are cultured in an appropriate medium and incubated with different concentrations of the test compounds.

  • MTS Reagent: The MTS reagent is added directly to the culture wells.

  • Incubation: The plates are incubated to allow for the conversion of MTS to the colored formazan product by viable cells.

  • Absorbance Reading: The absorbance is then measured at a specific wavelength, which is proportional to the number of living cells.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

The 4-anilinoquinoline scaffold is a recognized structure in the design of anticancer agents that often function as inhibitors of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[3] EGFR plays a crucial role in regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[3]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Anilinoquinoline 4-Anilinoquinoline Inhibitor Anilinoquinoline->P_EGFR Inhibition Apoptosis Apoptosis Anilinoquinoline->Apoptosis Promotes RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition by 4-Anilinoquinolines.

General Cytotoxicity Assay Workflow

The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Seed Cancer Cells in 96-well Plates Start->Cell_Culture Incubate_1 2. Incubate Overnight Cell_Culture->Incubate_1 Compound_Treatment 3. Treat with Test Compounds (Varying Concentrations) Incubate_1->Compound_Treatment Incubate_2 4. Incubate for 48-96h Compound_Treatment->Incubate_2 Assay 5. Add Cytotoxicity Reagent (e.g., MTT, MTS) Incubate_2->Assay Incubate_3 6. Incubate for Formazan Development Assay->Incubate_3 Data_Acquisition 7. Measure Absorbance with Plate Reader Incubate_3->Data_Acquisition Analysis 8. Calculate IC50 Values Data_Acquisition->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity assays.

References

Confirming the Structure of 2-(4-Fluorophenoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-(4-Fluorophenoxy)aniline, a scaffold of interest in medicinal chemistry, confirming the molecular structure with high fidelity is paramount. This guide provides a comparative overview of standard analytical techniques used for this purpose, supported by representative data from closely related analogs and detailed experimental protocols.

Data Presentation: A Comparative Spectroscopic Analysis

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundKey ProtonsChemical Shift (δ, ppm)Multiplicity
2-(4-Chlorophenyl)aniline Aromatic H6.80 - 7.40m
-NH₂3.75br s
4-Fluoroaniline H-2, H-66.62dd
H-3, H-56.89t
-NH₂3.60s
Predicted this compound Aromatic H6.70 - 7.30m
-NH₂~3.7br s

Note: The predicted chemical shifts for this compound are based on the additive effects of the substituent groups on the aniline and phenoxy rings.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundKey CarbonsChemical Shift (δ, ppm)
4-Fluoroaniline C1 (C-NH₂)142.57 (d)
C4 (C-F)156.38 (d)
Aromatic C115.69 (d), 116.10 (d)
Predicted this compound Aromatic C-O~140-150
Aromatic C-N~140-145
Aromatic C-F~155-160 (d)
Aromatic C~115-130

Note: The predicted chemical shifts for this compound are estimations. The carbon attached to the fluorine atom will exhibit a characteristic doublet due to C-F coupling.

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
2-(4-Fluorophenyl)aniline EI187.08Not explicitly available
Predicted this compound ESI[M+H]⁺: 204.0819Not applicable
ESI[M+Na]⁺: 226.0639Not applicable

Note: The predicted data for this compound is based on calculated exact masses for common adducts in Electrospray Ionization (ESI) mode.[1] The experimental data for 2-(4-Fluorophenyl)aniline was obtained using Electron Ionization (EI).[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Reference : Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy :

    • Spectrometer : 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

    • Reference : Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation :

    • Ionization Source : Electrospray Ionization (ESI) for polar derivatives or Electron Ionization (EI) for more volatile and thermally stable compounds.

    • Mass Analyzer : Time-of-Flight (TOF), Quadrupole, or Orbitrap.

  • Data Acquisition :

    • Mode : Full scan in positive or negative ion mode.

    • Mass Range : Typically m/z 50-500 to encompass the molecular ion and expected fragments.

    • High-Resolution Mass Spectrometry (HRMS) : To determine the exact mass and elemental composition.

Single-Crystal X-ray Diffraction
  • Crystallization : Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection :

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement :

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain precise atomic coordinates and molecular geometry.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural confirmation of a this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation Xray->Confirmation

Caption: Workflow for structural confirmation of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Fluorophenoxy)aniline, a halogenated aromatic amine, designed for researchers, scientists, and drug development professionals.

Due to its chemical structure, this compound should be handled as a potentially hazardous substance. Adherence to proper personal protective equipment (PPE) protocols and disposal methods is crucial. This includes wearing a lab coat, safety goggles, and chemical-resistant gloves during handling.[1]

Immediate Safety and Handling

Before beginning any procedure involving this compound, ensure that you are in a well-ventilated area, preferably under a chemical fume hood.[2] Avoid inhalation of vapors or mist and prevent contact with skin and eyes.[2][3] In case of accidental contact, follow the first-aid measures outlined in the table below.

Hazard and Precautionary Summary for a Structural Isomer, 4-(4-Fluorophenoxy)aniline

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

Note: This data is for the structural isomer 4-(4-Fluorophenoxy)aniline (CAS 36160-82-4) and should be used as a reference for safe handling and disposal planning in the absence of a specific Safety Data Sheet for this compound.

Spill and Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert : Notify personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]

  • Control and Contain : If it is safe to do so, prevent the further spread of the spill using inert absorbent materials such as sand, vermiculite, or commercial sorbents.[1] Do not use combustible materials like sawdust.

  • Cleanup : For small spills, carefully soak up the material with an inert absorbent. Place the contaminated absorbent and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation : Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1] It is critical to segregate halogenated waste from non-halogenated waste streams, as their disposal methods and costs differ significantly.[1]

  • Containerization :

    • Liquid Waste : Collect liquid waste containing this compound in a designated, sealed, and properly labeled glass or polyethylene carboy.

    • Solid Waste : Collect solid waste, such as contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and labeled container for "Halogenated Solid Waste."

  • Glassware Decontamination : Rinse any glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). The initial solvent rinse must be collected and disposed of as halogenated liquid waste.[1] Subsequent rinses with soap and water can be managed according to standard laboratory procedures.[1]

  • Storage : Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • Disposal Request : Once the waste container is full, or if it has been in storage for an extended period, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup. The waste will then be transported to a licensed facility for proper disposal, which typically involves incineration.[1]

Disposal Decision Workflow

start Waste Generated (this compound) waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. waste_type->solid_waste Solid liquid_waste Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. waste_type->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage full Is the container full? storage->full full->storage No ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. full->ehs Yes end End: Waste disposed of by licensed facility (incineration). ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 2-(4-Fluorophenoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2-(4-Fluorophenoxy)aniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential hazards before handling.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3) : May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection Type Required PPE Specifications & Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. Change gloves frequently, and always before leaving the work area.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.
Skin and Body Protection Laboratory coat or chemical-resistant apronA flame-retardant lab coat is recommended. Ensure it is fully buttoned. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or with a fume hoodA NIOSH-approved respirator with an appropriate cartridge may be necessary if ventilation is inadequate or for spill response. Follow OSHA respirator regulations (29 CFR 1910.134).
Foot Protection Closed-toe shoesShoes should be made of a material that offers protection from spills.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.

Safe Handling Procedures:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents.

  • Dispensing: Carefully weigh or measure the required amount of the chemical within the fume hood. Avoid generating dust or aerosols.

  • During Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.

  • After Use: Clean the work area thoroughly. Decontaminate any surfaces that may have come into contact with the chemical.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

Immediate response is critical in case of exposure.

Exposure Route First Aid Measures
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
If on Skin Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[3]
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.
If in Eyes Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all waste, including contaminated PPE, in designated, clearly labeled, and sealed containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a research setting.

General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area in Fume Hood B->C D Weigh/Measure Chemical C->D Proceed to handling E Perform Experiment D->E F Close Container and Store Properly E->F G Decontaminate Work Surfaces F->G Proceed to cleanup H Dispose of Waste in Labeled Container G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: General laboratory workflow for safe handling of chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.